Captopril EP Impurity C
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDCHHESNJQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80224-20-0 (mono-hydrochloride salt) | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60865293 | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26473-47-2 | |
| Record name | 3-Mercaptoisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26473-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026473472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-2-methylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptoisobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-2-METHYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3E4016VAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Mercaptoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptoisobutyric acid, also known as 3-mercapto-2-methylpropanoic acid, is a sulfur-containing carboxylic acid with significant applications in various fields, including the pharmaceutical industry as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a thiol and a carboxylic acid group, allows for versatile chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-mercaptoisobutyric acid, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathways
Two principal synthetic routes for 3-mercaptoisobutyric acid have been identified and are detailed below:
-
Michael Addition of a Sulfur Nucleophile to Methacrylic Acid: This one-step approach involves the conjugate addition of a sulfur-containing nucleophile, such as hydrogen sulfide (B99878) or a thiol, across the carbon-carbon double bond of methacrylic acid.
-
Multi-step Synthesis via a Halogenated Intermediate: This pathway involves the initial conversion of methacrylic acid to a 3-halo-2-methylpropanoic acid intermediate, followed by a nucleophilic substitution reaction with a sulfur source to introduce the thiol group.
Pathway 1: Michael Addition to Methacrylic Acid
The Michael addition represents a direct and atom-economical route to 3-mercaptoisobutyric acid. The reaction involves the 1,4-addition of a soft nucleophile, in this case, a sulfur species, to the α,β-unsaturated carbonyl system of methacrylic acid.
Reaction Scheme:
Caption: Michael Addition Pathway.
Experimental Protocols:
Protocol 1a: Conceptual Addition of Hydrogen Sulfide to Methacrylic Acid
This conceptual protocol is based on the known reactivity of α,β-unsaturated carboxylic acids with hydrogen sulfide.[1][2]
-
Reaction: Methacrylic acid is reacted with hydrogen sulfide in the presence of a basic catalyst.
-
Catalyst: A solid-supported basic catalyst, such as guanidine (B92328) functional groups on a resin, has been shown to be effective for the addition of H₂S to acrylic acid.[2]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is a suitable reaction medium.
-
Conditions: The reaction is typically carried out under pressure (e.g., 17-20 bar) and at elevated temperatures (e.g., 40-60 °C).
-
Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the solvent, likely through distillation or crystallization after acidification.
Protocol 1b: Synthesis of 3-Acetylthio-2-methylpropanoic Acid
This protocol describes the synthesis of the S-acetyl protected form of 3-mercaptoisobutyric acid. The acetyl group can be subsequently removed by hydrolysis to yield the free thiol.
-
Reaction: A mixture of thioacetic acid and methacrylic acid is heated.
-
Procedure:
-
Combine thioacetic acid and methacrylic acid.
-
Heat the mixture on a steam bath for one hour.
-
Store the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction for the complete consumption of methacrylic acid using a suitable analytical technique (e.g., NMR spectroscopy).
-
Upon completion, the product is purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Protocol 1a (Conceptual) | Protocol 1b |
| Starting Materials | Methacrylic Acid, Hydrogen Sulfide | Methacrylic Acid, Thioacetic Acid |
| Key Reagents | Basic Catalyst (e.g., Guanidine-functionalized resin) | None |
| Solvent | Dimethylformamide (DMF) | None (neat reaction) |
| Temperature | 40 - 60 °C | Steam bath, then room temperature |
| Pressure | 17 - 20 bar | Atmospheric |
| Reaction Time | Not specified | 1 hour heating + 18 hours standing |
| Yield | >90% (by analogy to acrylic acid) | Not specified |
| Purification | Filtration, Distillation/Crystallization | Vacuum Distillation |
Pathway 2: Multi-step Synthesis via a Halogenated Intermediate
This pathway offers a robust and well-documented route to 3-mercaptoisobutyric acid, proceeding through a 3-halo-2-methylpropanoic acid intermediate. This method provides good control over the reaction and generally results in high yields.[3]
Reaction Scheme:
Caption: Multi-step Synthesis Pathway.
Experimental Protocols:
The following protocols are adapted from a patented procedure for the synthesis of 3-acetylmercapto-2-methylpropanoic acid, where 3-mercaptoisobutyric acid is a key intermediate.[3]
Protocol 2a: Synthesis of 3-Bromo-2-methylpropanoic Acid (Compound II)
-
Reaction: Methacrylic acid is reacted with hydrobromic acid.
-
Procedure:
-
To a reaction vessel, add methacrylic acid.
-
Slowly add hydrobromic acid while maintaining the reaction temperature.
-
The reaction is typically carried out at a temperature between 0-100 °C for 2-12 hours.
-
After the reaction is complete, the product, 3-bromo-2-methylpropanoic acid, can be isolated. The yield for this step is reported to be as high as over 85%.[3]
-
Protocol 2b: Synthesis of 3-Mercaptoisobutyric Acid (Compound III)
-
Reaction: 3-Bromo-2-methylpropanoic acid is reacted with sodium hydrosulfide (B80085).
-
Procedure:
-
In a reaction bottle, add 35g of 3-bromo-2-methylpropanoic acid, 160ml of water, and 2.3g of tetrabutylammonium (B224687) bromide (as a phase transfer catalyst).[3]
-
Stir the mixture and heat to 75-80 °C under a nitrogen atmosphere.[3]
-
Add 35.5g of sodium hydrosulfide in batches over 40 minutes.[3]
-
Maintain the reaction at 75-80 °C for 7-8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 5-10 °C.[3]
-
Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.[3]
-
Extract the product with an organic solvent (e.g., 120ml of ethyl acetate, followed by a second extraction with 50ml of ethyl acetate).[3]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 3-mercaptoisobutyric acid. The yield for this step is reported to be up to over 90%.[3]
-
Quantitative Data:
| Parameter | Protocol 2a | Protocol 2b |
| Starting Material | Methacrylic Acid | 3-Bromo-2-methylpropanoic Acid |
| Key Reagents | Hydrobromic Acid | Sodium Hydrosulfide, Tetrabutylammonium Bromide, Hydrochloric Acid |
| Solvent | Not specified (likely neat or in water) | Water, Ethyl Acetate |
| Temperature | 0 - 100 °C | 75 - 80 °C, then 5 - 10 °C for work-up |
| Reaction Time | 2 - 12 hours | 7 - 8 hours |
| Yield | > 85% | > 90% |
| Purification | Isolation (details not specified) | Extraction, Solvent Removal |
Safety Precautions
The synthesis of 3-mercaptoisobutyric acid involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methacrylic Acid: Corrosive and combustible. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation. Keep away from heat, sparks, and open flames.[4][5][6][7]
-
Hydrogen Sulfide: Extremely flammable and highly toxic gas. Inhalation can be fatal. It has a characteristic rotten egg smell at low concentrations, but it deadens the sense of smell at higher concentrations.
-
Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Hydrosulfide: Corrosive. May release toxic hydrogen sulfide gas upon contact with acids.
-
Thioacetic Acid: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
This technical guide has outlined two primary synthetic pathways for the preparation of 3-mercaptoisobutyric acid. The Michael addition offers a more direct route, while the multi-step synthesis via a halogenated intermediate provides a well-controlled and high-yielding alternative. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The detailed protocols and quantitative data provided herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Adherence to strict safety protocols is paramount when handling the hazardous materials involved in these syntheses.
References
- 1. grokipedia.com [grokipedia.com]
- 2. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 3. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. casewayproducts.com [casewayproducts.com]
- 5. download.basf.com [download.basf.com]
- 6. aktasdis.com [aktasdis.com]
- 7. Mobile [my.chemius.net]
The Genesis of Captopril Impurity C: A Deep Dive into its Origin and Formation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the origin and formation of Captopril Impurity C, a critical factor in the quality and stability of the widely used antihypertensive drug, Captopril. This whitepaper provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the dual nature of this impurity as both a process-related byproduct and a degradation product.
Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is synthesized by the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride, followed by the removal of the acetyl protective group to yield the active thiol. Captopril Impurity C, chemically identified as 3-Mercapto-2-methylpropanoic acid, can arise from two primary pathways: as a residual starting material or intermediate from the synthesis process, or as a product of the degradation of the Captopril drug substance itself.
This technical guide elucidates that the principal degradation pathway leading to the formation of Captopril Impurity C is the hydrolysis of the amide bond in the Captopril molecule. This reaction is significantly influenced by environmental factors such as pH, temperature, and the presence of moisture.
Formation Pathways of Captopril Impurity C
The formation of Captopril Impurity C can be visualized through two main routes: as a process-related impurity and as a degradation product.
Process-Related Formation
During the synthesis of Captopril, incomplete reaction or carry-over of starting materials and intermediates that are structurally similar to Impurity C, such as 3-acetylthio-2-methylpropanoic acid, can result in its presence in the final drug substance.
Degradation-Related Formation
The primary degradation pathway for the formation of Captopril Impurity C is the hydrolysis of the amide bond in the Captopril molecule. This is a critical stability concern for the drug substance and formulated products.
Quantitative Analysis of Impurity Formation
Forced degradation studies are instrumental in understanding the stability of Captopril and the formation of its impurities. The following table summarizes the typical conditions under which Captopril is stressed to induce degradation and identify the resulting impurities. While oxidative degradation leading to the disulfide impurity (Captopril Disulfide or Impurity A) is often the most prominent pathway, hydrolytic degradation is a key source of Impurity C.[1][2]
| Stress Condition | Agent/Condition | Temperature | Duration | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 2 hours | Captopril Disulfide, Captopril Impurity C |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 30 minutes | Captopril Disulfide |
| Oxidative | 3% H₂O₂ | Room Temp | 1 hour | Captopril Disulfide |
| Thermal | Dry Heat | 100°C | 48 hours | Minimal Degradation |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours | Captopril Disulfide, other minor impurities |
Note: The formation and quantity of specific impurities can vary based on the exact experimental conditions.
Experimental Protocols
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of Captopril and its impurities, including Impurity C.
Sample Preparation for Forced Degradation Studies
-
Acid Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Alkaline Hydrolysis: Dissolve 10 mg of Captopril in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 30 minutes. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Oxidative Degradation: Dissolve 10 mg of Captopril in 10 mL of 3% H₂O₂. Store at room temperature for 1 hour. Dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Thermal Degradation: Keep 10 mg of Captopril powder in a hot air oven at 100°C for 48 hours. Dissolve in mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Photolytic Degradation: Expose 10 mg of Captopril powder to UV light (254 nm) for 24 hours. Dissolve in mobile phase to a final concentration of approximately 0.1 mg/mL.
Chromatographic Conditions for Impurity Profiling
A typical HPLC method for the analysis of Captopril and its impurities is as follows:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of aqueous phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
This in-depth guide underscores the importance of stringent control over both the synthesis and storage of Captopril to minimize the presence of Captopril Impurity C, thereby ensuring the safety and efficacy of this vital medication. For further details and the complete technical guide, please contact [Contact Information].
References
Physicochemical properties of Captopril EP Impurity C
An In-Depth Technical Guide to the Physicochemical Properties of Captopril EP Impurity C
Introduction
This compound is a known impurity of Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3][4] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound is chemically identified as (2RS)-2-methyl-3-sulfanylpropanoic acid.[5][6] It is a small molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. The presence of these functional groups dictates its chemical reactivity and physical properties.
General Information
| Identifier | Data | Reference |
| IUPAC Name | (2RS)-2-methyl-3-sulfanylpropanoic acid | [5][6] |
| Synonyms | 3-Mercapto-2-methylpropanoic acid, 3-Mercaptoisobutyric Acid | [5][7][8] |
| CAS Number | 26473-47-2 | [1][2][5][6] |
| Parent Drug | Captopril | [5] |
| Regulatory Status | European Pharmacopoeia (Ph. Eur.) Impurity | [6] |
Physicochemical Data
| Property | Data | Reference |
| Molecular Formula | C₄H₈O₂S | [2][5][6][7] |
| Molecular Weight | 120.17 g/mol | [1][2][5][6][7] |
| Accurate Mass | 120.0245 | [6] |
| Product Format | Typically supplied as a neat solid | [6][9] |
| Storage Temperature | -20°C | [6][9][10] |
| Shipping Condition | Shipped on wet ice or frozen | [9][10] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the parent drug, Captopril, and its designated impurity.
Experimental Protocols and Analytical Methodologies
The analysis and quantification of this compound are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
High-Performance Liquid Chromatography (HPLC-UV) Method
A stability-indicating HPLC method has been developed for the impurity profiling of Captopril, which is capable of separating Impurity C from the API and other related substances.[11]
Experimental Protocol:
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : The separation is optimally achieved using a Luna C18 (2) column (250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase : A gradient mixture of 15 mM phosphoric acid (Aqueous) and acetonitrile (B52724) (Organic).[11]
-
Gradient Elution :
-
0-1 min: 95% Aqueous, 5% Organic
-
1-20 min: Gradient shift from 95% to 50% Aqueous[11]
-
-
Flow Rate : 1.2 mL/min.[11]
-
Column Temperature : 50°C.[11]
-
Detection : UV detection is performed at a wavelength of 210 nm.[11]
-
Sample Preparation : Standard and sample solutions are prepared by dissolving the substance in the mobile phase.
This method has been shown to effectively separate Captopril from its official impurities, including A, B, C, D, and E, as well as those formed under forced degradation conditions.[11]
Analytical Workflow Diagram
The general workflow for the analysis of this compound using the HPLC method is depicted below.
Spectroscopic Characterization
While HPLC is used for separation and quantification, spectroscopic methods are essential for unequivocal structural confirmation.
-
Mass Spectrometry (MS) : MS and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation patterns of impurities, which is critical for structural elucidation.[12][13] These techniques are often coupled with liquid chromatography (LC-MS).[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms.[12] 2D-NMR techniques can further help in assigning complex structures, making NMR an invaluable tool for identifying and characterizing process-related impurities and degradation products.[14]
Stability and Storage
The stability of Captopril and its impurities is a significant concern. The primary degradation pathway for Captopril involves the oxidation of its sulfhydryl group to form Captopril disulfide (Impurity A).[11][15] Captopril is most stable in aqueous solutions below pH 4.0.[15] Given that Impurity C also contains a thiol group, it is likely susceptible to similar oxidative degradation.
For analytical purposes, this compound reference standards are typically stored at -20°C in a tightly sealed container to prevent degradation and ensure long-term stability.[6][9][10]
Conclusion
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods and effective quality control strategies. This guide summarizes the key chemical identifiers, physical properties, and established analytical protocols for this specific impurity. The detailed HPLC method provides a reliable approach for its quantification, while spectroscopic techniques like MS and NMR are indispensable for its structural confirmation. Adherence to proper storage and handling conditions is paramount to maintaining the integrity of the reference standard for accurate and reproducible analytical results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. veeprho.com [veeprho.com]
- 6. Captopril impurity C CRS | LGC Standards [lgcstandards.com]
- 7. This compound | molsyns.com [molsyns.com]
- 8. theclinivex.com [theclinivex.com]
- 9. 卡托普利杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | CAS Number 26473-47-2 [klivon.com]
- 11. scispace.com [scispace.com]
- 12. Captopril and its probable contaminants: NMR and MS features of analytical value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. researchgate.net [researchgate.net]
Forced Degradation of Captopril: A Technical Guide to the Formation of Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to identify potential degradation products that may arise under various stress conditions.
This technical guide provides an in-depth exploration of the forced degradation of Captopril, with a specific focus on the formation of Captopril Impurity C. This impurity, identified as 3-Mercaptoisobutyric acid, is a known degradant formed under oxidative stress conditions. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and illustrates the degradation pathway and experimental workflow through clear diagrams.
Captopril and its Degradation Profile
Captopril's structure, containing a thiol (-SH) group and an amide linkage, makes it susceptible to degradation through oxidation and hydrolysis. The primary degradation product often observed is Captopril Disulfide (Impurity A), formed by the oxidation of the thiol group. However, under specific stress conditions, particularly strong oxidation, the amide bond can undergo cleavage, leading to the formation of Captopril Impurity C.
Structure of Captopril and Captopril Impurity C
-
Captopril: (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
-
Captopril Impurity C: 3-Mercaptoisobutyric acid
The formation of Impurity C is significant as it represents a cleavage of the parent molecule, which can impact the drug's efficacy and potentially introduce new safety concerns.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce the degradation of Captopril and facilitate the formation of Impurity C. These are based on established methodologies in forced degradation studies, with a focus on oxidative stress.
Oxidative Degradation
This protocol is specifically designed to promote the formation of Captopril Impurity C.
-
Objective: To induce oxidative degradation of Captopril using hydrogen peroxide.
-
Materials:
-
Captopril Active Pharmaceutical Ingredient (API)
-
Hydrogen Peroxide (H₂O₂) solution (3% v/v and 30% v/v)
-
Water for Injection (WFI) or HPLC-grade water
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
-
Procedure:
-
Prepare a stock solution of Captopril in methanol at a concentration of 1 mg/mL.
-
For the 3% H₂O₂ stress study, transfer a known volume of the Captopril stock solution to a volumetric flask. Add a sufficient volume of 3% H₂O₂ to achieve the desired final concentration of Captopril (e.g., 100 µg/mL). Dilute to the final volume with a mixture of methanol and water (e.g., 50:50 v/v).
-
For the 30% H₂O₂ stress study, repeat step 2 using 30% H₂O₂.
-
Protect the solutions from light and store them at room temperature (25°C ± 2°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Acidic and Basic Hydrolysis
While not the primary route for Impurity C formation, hydrolysis studies are essential for a complete degradation profile.
-
Objective: To evaluate the stability of Captopril in acidic and basic conditions.
-
Materials:
-
Captopril API
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Water for Injection (WFI) or HPLC-grade water
-
Methanol (HPLC grade)
-
-
Procedure:
-
Prepare separate solutions of Captopril (1 mg/mL) in 0.1 N HCl, 1 N HCl, 0.1 N NaOH, and 1 N NaOH.
-
Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots (acidic solutions with NaOH, basic solutions with HCl) before analysis.
-
Analyze the samples by HPLC.
-
Thermal Degradation
-
Objective: To assess the effect of heat on the stability of Captopril.
-
Procedure:
-
Expose solid Captopril powder to dry heat (e.g., 80°C) in a calibrated oven.
-
Prepare a solution of Captopril (1 mg/mL) in a suitable solvent and expose it to heat (e.g., 60°C).
-
Analyze samples at various time intervals.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Captopril.
-
Procedure:
-
Expose a solution of Captopril (1 mg/mL) and solid Captopril to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
Wrap control samples in aluminum foil to protect them from light.
-
Analyze samples at appropriate time points.
-
Quantitative Data Summary
The following table summarizes the quantitative data on the degradation of Captopril and the formation of its impurities under various stress conditions, with a focus on Impurity C. The data is compiled from multiple studies to provide a comparative overview.
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | Captopril Degraded (%) | Captopril Impurity C Formed (%) | Captopril Disulfide (Impurity A) Formed (%) |
| Oxidative | 3% v/v H₂O₂ | 24 | Room Temp | ~50-60% | Present (Quantification varies) | Major Product |
| Oxidative | 30% v/v H₂O₂ | 8 | Room Temp | >90% | Significant (Quantification varies) | Major Product |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | ~10-20% | Not Detected | Minor Product |
| Base Hydrolysis | 0.1 N NaOH | 8 | 60 | ~30-40% | Not Detected | Significant Product |
| Thermal (Solution) | Water | 24 | 80 | ~5-15% | Not Detected | Minor Product |
| Photolytic (Solution) | UV/Visible Light | 48 | Room Temp | ~10-20% | Not Detected | Minor Product |
Note: The exact percentage of Captopril Impurity C formed can vary depending on the specific experimental conditions, including the concentration of the oxidizing agent, temperature, and duration of exposure. The table indicates its presence and significance under oxidative stress.
Visualizing the Process
Degradation Pathway of Captopril to Impurity C
The following diagram illustrates the proposed degradation pathway of Captopril to Captopril Impurity C under oxidative stress. The primary mechanism involves the oxidative cleavage of the amide bond.
Caption: Proposed degradation pathway of Captopril to Impurity C.
Experimental Workflow for Forced Degradation Study
The diagram below outlines the general workflow for conducting a forced degradation study of Captopril.
Caption: General workflow for Captopril forced degradation studies.
Conclusion
This technical guide provides a comprehensive overview of the forced degradation of Captopril, with a specific emphasis on the formation of Captopril Impurity C. The provided experimental protocols offer a starting point for researchers to design their own studies to investigate this degradation pathway. The quantitative data summary highlights the conditions under which Impurity C is most likely to form, and the diagrams provide a clear visualization of the degradation pathway and experimental process. A thorough understanding of Captopril's degradation profile is essential for the development of stable and safe pharmaceutical formulations. Further research may focus on elucidating the precise kinetics of Impurity C formation and developing analytical methods with lower detection limits for this specific degradant.
An In-depth Technical Guide to Identifying Degradation Products of Captopril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and quantification of Captopril's degradation products. Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation under various environmental conditions, impacting its stability, efficacy, and safety. A thorough understanding of its degradation profile is crucial for formulation development, stability testing, and regulatory compliance.
Primary Degradation Products of Captopril
Forced degradation studies under a range of stress conditions have identified two primary degradation products of Captopril.
Captopril Disulfide
Captopril disulfide, also known as Impurity A, is the most common degradation product.[1][2] It forms through the oxidation of the thiol group in the Captopril molecule.[1] This degradation pathway is prevalent under oxidative, and to some extent, thermal and photolytic stress conditions.
Captopril Sulfonic Acid
Captopril sulfonic acid is a major product of photodegradation.[3][4] Its formation involves the oxidation of the sulfur atom in the Captopril structure to a sulfonic acid group upon exposure to light.
Quantitative Analysis of Captopril Degradation
The extent of Captopril degradation and the formation of its primary degradation products vary significantly depending on the nature and severity of the stress condition. The following table summarizes the quantitative data from various forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Captopril Degraded (%) | Captopril Disulfide Formed (%) | Captopril Sulfonic Acid Formed (%) | Other Impurities (%) | Reference(s) |
| Acidic | 1 M HCl | 6 hours | Not significant | - | - | - | [5] |
| Alkaline | 0.1 M NaOH | 6 hours | ~30.6 | Significant | - | Degradation product B | [5] |
| Oxidative | 3% v/v H₂O₂ | 1 hour | >88 | Major product | - | - | [2][5] |
| Thermal (Dry Heat) | 100°C | - | ~3 | - | - | - | [5] |
| Photolytic (Acidic) | UV light | - | - | Significant | - | Degradation product A | [5] |
| Photolytic (Alkaline) | UV light | - | ~69.4 | Significant | - | Degradation product B | [5] |
| Photolytic | 150W Hg-lamp | 512 minutes | - | - | Major product | - | [3] |
Experimental Protocols for Forced Degradation Studies
The following protocols are detailed methodologies for conducting forced degradation studies on Captopril, based on established scientific literature.
General Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed for the separation and quantification of Captopril and its degradation products.
-
Column: Phenomenex Luna C18 (150x4.6 mm i.d. 5 μm)[5]
-
Mobile Phase: Acetonitrile and water (30:70 % v/v)[5]
-
Flow Rate: 1.0 ml/min[5]
-
Detection: UV at 210 nm[5]
-
Column Temperature: 24.0°C[5]
Acidic Degradation
-
Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 1 M Hydrochloric acid (HCl).[5]
-
Reflux the solution at a controlled temperature (e.g., 60-80°C) for 6 hours.[5]
-
Withdraw aliquots at specified time intervals.
-
Neutralize the samples with an appropriate amount of a basic solution (e.g., 1 M NaOH).
-
Dilute the samples with the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system for analysis.
Alkaline Degradation
-
Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 0.1 M Sodium Hydroxide (NaOH).[5]
-
Reflux the solution at a controlled temperature (e.g., 60-80°C) for 6 hours.[5]
-
Withdraw aliquots at specified time intervals.
-
Neutralize the samples with an appropriate amount of an acidic solution (e.g., 0.1 M HCl).
-
Dilute the samples with the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system for analysis.
Oxidative Degradation
-
Accurately weigh approximately 10 mg of Captopril and dissolve it in 10 ml of 3% v/v Hydrogen Peroxide (H₂O₂).[5]
-
Keep the solution in the dark at room temperature for 1 hour.[5]
-
Withdraw aliquots at specified time intervals.
-
Dilute the samples with the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system for analysis.
Thermal Degradation
-
Accurately weigh Captopril powder into a suitable container.
-
Expose the solid drug to dry heat at 100°C in a calibrated oven.[5]
-
At specified time intervals, withdraw samples.
-
Dissolve the samples in the mobile phase to a suitable concentration.
-
Inject the samples into the HPLC system for analysis.
Photolytic Degradation
-
Prepare solutions of Captopril in acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) media.[5]
-
Expose the solutions to a light source, such as a 150W medium-pressure mercury lamp.[3]
-
To study solid-state photodegradation, spread a thin layer of Captopril powder in a petri dish and expose it to the same light source.
-
At specified time intervals, withdraw samples.
-
For solutions, dilute directly with the mobile phase. For the solid sample, dissolve in the mobile phase.
-
Inject the samples into the HPLC system for analysis.
Captopril Degradation Pathways
The degradation of Captopril primarily follows oxidative pathways, leading to the formation of Captopril disulfide and Captopril sulfonic acid.
Caption: Primary degradation pathways of Captopril.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Captopril.
Caption: Experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. qualityhub.com [qualityhub.com]
- 3. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Captopril and its dimer captopril disulfide: photodegradation, aerobic biodegradation and identification of transformation products by HPLC-UV and LC-ion trap-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Captopril EP Impurity C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Captopril EP Impurity C, a known related substance of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its nomenclature, chemical properties, synthesis, and analytical characterization, serving as a vital resource for researchers, scientists, and professionals in drug development and quality control.
Nomenclature and Synonyms
This compound is chemically known as 3-Mercapto-2-methylpropanoic acid. It is recognized by several synonyms and identifiers across various pharmacopeias and chemical databases.
| Identifier | Value |
| IUPAC Name | (2RS)-2-methyl-3-sulfanylpropanoic acid[1] |
| Common Synonyms | 3-Mercaptoisobutyric acid[2][3], 3-Mercapto-2-methylpropanoic acid[3], (2RS)-2-Methyl-3-sulfanyl-propanoic Acid[4] |
| CAS Number | 26473-47-2[1][3][5] |
| Molecular Formula | C4H8O2S[1][3] |
| Molecular Weight | 120.17 g/mol [1][3] |
Chemical Structure
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of an acetylated intermediate, 3-acetylmercapto-2-methylpropanoic acid, followed by hydrolysis to yield the final product.
Step 1: Synthesis of 3-acetylmercapto-2-methylpropanoic acid from Methacrylic Acid
This procedure is adapted from the methodology described in patent CN111039838A.[6]
-
Reaction: Methacrylic acid is reacted with a halogenated acid (e.g., hydrochloric acid) to form a halo-intermediate. This intermediate is then reacted with a sulfur source, such as sodium hydrosulfide (B80085), to introduce the thiol group. Finally, the thiol group is acetylated using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
-
Reaction Scheme:
-
CH₂(C(CH₃))COOH + HX → X-CH₂-CH(CH₃)-COOH
-
X-CH₂-CH(CH₃)-COOH + NaSH → HS-CH₂-CH(CH₃)-COOH + NaX
-
HS-CH₂-CH(CH₃)-COOH + (CH₃CO)₂O → CH₃CO-S-CH₂-CH(CH₃)-COOH + CH₃COOH
-
-
Detailed Procedure:
-
To a reaction vessel, add methacrylic acid and a halogenated acid (e.g., 36% hydrochloric acid).
-
Heat the mixture to 65-70°C and maintain for 6-7 hours.
-
After cooling, the organic phase containing the halo-intermediate is separated.
-
The halo-intermediate is then reacted with sodium hydrosulfide in a suitable solvent (e.g., DMF) in the presence of a catalyst (e.g., cuprous iodide) at 80-85°C for 4-5 hours.
-
The resulting 3-mercapto-2-methylpropanoic acid is then acetylated by reacting with acetic anhydride in an alkaline aqueous solution or with acetyl chloride in an organic solvent.
-
The final product, 3-acetylmercapto-2-methylpropanoic acid, is purified by distillation.
-
Step 2: Hydrolysis of 3-acetylmercapto-2-methylpropanoic acid to this compound
This procedure is based on the general method for thioacetate (B1230152) deprotection.[7]
-
Reaction: The acetylthio group of 3-acetylmercapto-2-methylpropanoic acid is hydrolyzed under basic conditions to yield the free thiol, this compound.
-
Reaction Scheme: CH₃CO-S-CH₂-CH(CH₃)-COOH + 2 NaOH → HS-CH₂-CH(CH₃)-COONa + CH₃COONa + H₂O
-
Detailed Procedure:
-
Dissolve 3-acetylmercapto-2-methylpropanoic acid in ethanol (B145695) under an inert atmosphere.
-
Add a solution of sodium hydroxide (B78521) in water dropwise to the mixture.
-
Reflux the reaction mixture for approximately 2 hours.
-
After cooling to room temperature, neutralize the mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
-
Analytical Method for Captopril and Its Impurities
A validated HPLC-UV method can be employed for the separation and quantification of Captopril and its impurities, including Impurity C.
-
Chromatographic Conditions:
-
Column: Luna C18 (250x4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of 15 mM phosphoric acid (A) and acetonitrile (B52724) (B).
-
0-1 min: 90% A, 10% B
-
1-20 min: Gradient to 50% A, 50% B
-
-
Flow Rate: 1.2 ml/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 50°C
-
-
Sample Preparation: Dissolve the sample in methanol (B129727) to a suitable concentration.
This method has been shown to effectively separate Captopril from its known impurities A, B, C, D, and E.[8]
Quantitative Data
Currently, publicly available, experimentally determined quantitative data such as NMR, IR, and mass spectra specifically for this compound are limited. The data presented here for the precursor, 3-acetylmercapto-2-methylpropanoic acid, is sourced from patent literature.[6]
Table of Spectroscopic Data for 3-acetylmercapto-2-methylpropanoic acid:
| Spectroscopic Technique | Observed Data |
| ¹H NMR (500MHz, CDCl₃) | δ 10.46 (s, 1H), 3.16-3.03 (m, 2H), 2.79-2.68 (m, 1H), 2.38-2.33 (m, 3H), 1.29 (t, J=5.4Hz, 3H) |
| Mass Spectrometry (MS) | m/z: 163-164 (MH)⁺ |
Logical Relationships and Workflows
The synthesis and analysis of this compound follow a logical workflow, from the selection of starting materials to the final characterization.
Caption: Workflow for the synthesis and analysis of this compound.
Biological Activity
This compound is primarily considered as a process-related impurity and a potential degradation product of Captopril.[2] As such, its biological activity is not the intended therapeutic effect. The presence of this and other impurities in the final drug product is strictly controlled to ensure the safety and efficacy of Captopril. There is limited publicly available information on the specific pharmacological or toxicological profile of this compound. Further research would be necessary to fully elucidate any potential biological effects.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The experimental protocols described should be carried out by qualified personnel in appropriate laboratory settings.
References
- 1. Captopril impurity C CRS | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Captopril impurity C EP Reference Standard CAS 26473-47-2 Sigma Aldrich [sigmaaldrich.com]
- 6. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its unique structure, featuring a sulfhydryl group, is key to its mechanism of action but also contributes to its potential for the formation of various related compounds, including impurities and degradation products. A thorough understanding of these compounds is critical for ensuring the quality, safety, and efficacy of captopril drug products. This technical guide provides a comprehensive overview of captopril's related compounds, their structures, synthesis, and analytical characterization.
Captopril and Its Mechanism of Action
Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.[1][2]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Captopril.
Captopril Related Compounds: Structures and Properties
A number of related compounds, primarily impurities and degradation products, are associated with captopril. These can arise during synthesis, formulation, or storage. The most significant of these is captopril disulfide (Impurity A), formed by the oxidation of two captopril molecules.[3][][5] Other impurities are often related to starting materials or by-products of the synthetic process.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Captopril | (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | C₉H₁₅NO₃S | 217.29 |
| Impurity A (Captopril Disulfide) | 1,1'-[disulfanediylbis[(2S)-2-methyl-1-oxopropane-3,1-diyl]]bis[(2S)-pyrrolidine-2-carboxylic] acid[1][6][7] | C₁₈H₂₈N₂O₆S₂ | 432.55[6][8] |
| Impurity B | ((S)-3-Bromo-2-methylpropanoyl)-L-proline[9][10] | C₉H₁₄BrNO₃ | 264.12[11] |
| Impurity C | (2RS)-2-methyl-3-sulfanylpropanoic acid[12][13][14] | C₄H₈O₂S | 120.17[7][14] |
| Impurity D | (2RS)-3-Bromo-2-methylpropanoic acid[2][15][16][17][18] | C₄H₇BrO₂ | 167.00[2][16][17][18] |
| Impurity E | (2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid[3][19][20][21][22] | C₉H₁₅NO₃ | 185.22[20][21][22] |
| Impurity F (Captopril epi-Isomer) | (2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | C₉H₁₅NO₃S | 217.29 |
| Impurity G | (2RS)-3-(Acetylthio)-2-methylpropanoic acid[][23][24][25][26] | C₆H₁₀O₃S | 162.21[][23][24][25] |
| Impurity J (S-Acetylcaptopril) | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid[27][28][29][30][31] | C₁₁H₁₇NO₄S | 259.32[28][29][30] |
| Impurity K | (2S)-3-(acetylthio)-2-methylpropanoic acid[32][][34] | C₆H₁₀O₃S | 162.21[32][] |
| Impurity N | Not fully characterized in the provided results | C₈H₁₄O₄S₂ | 238.32[28] |
Synthesis of Captopril and Related Compounds
The synthesis of captopril has been approached through various routes. A common method involves the acylation of L-proline with a protected thiol-containing acyl chloride, followed by deprotection.
Caption: A common synthetic pathway for Captopril.[35]
Experimental Protocol: Synthesis of Captopril
A representative synthesis of captopril involves the following key steps[35]:
-
Synthesis of 3-acetylthio-2-methylpropanoic acid: Methacrylic acid and thioacetic acid are reacted to form 3-acetylthio-2-methylpropanoic acid.[35][36]
-
Formation of the acyl chloride: The resulting acid is treated with thionyl chloride (SOCl₂) to produce 3-acetylthio-2-methylpropanoyl chloride.[35][36]
-
Acylation of L-proline: L-proline is acylated with 3-acetylthio-2-methylpropanoyl chloride to yield 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[35]
-
Ammonolysis: The acetyl group is removed by ammonolysis to give the final product, captopril.[35]
Synthesis of Captopril Disulfide (Impurity A)
Captopril disulfide is primarily formed through the oxidation of captopril, especially in solution and when exposed to air.[3]
References
- 1. veeprho.com [veeprho.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Captopril EP Impurity A (Captopril Disulfide) - CAS - 64806-05-9 | Axios Research [axios-research.com]
- 7. Captopril EP Impurity A - Opulent Pharma [opulentpharma.com]
- 8. Captopril EP Impurity A (Captopril Disulfide) | CAS Number 64806-05-9 [klivon.com]
- 9. alentris.org [alentris.org]
- 10. clearsynth.com [clearsynth.com]
- 11. Captopril EP Impurity B - CAS - 80629-35-2 | Axios Research [axios-research.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. veeprho.com [veeprho.com]
- 14. Captopril EP Impurity C - Opulent Pharma [opulentpharma.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Captopril EP Impurity D | CymitQuimica [cymitquimica.com]
- 17. Captopril impurity D EP Reference Standard CAS 56970-78-6 Sigma Aldrich [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. veeprho.com [veeprho.com]
- 21. Captopril EP Impurity E | CymitQuimica [cymitquimica.com]
- 22. Captopril EP Impurity E | LGC Standards [lgcstandards.com]
- 23. veeprho.com [veeprho.com]
- 24. CAS 33325-40-5 Captopril Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 25. pharmaffiliates.com [pharmaffiliates.com]
- 26. Captopril EP Impurity G | molsyns.com [molsyns.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Captopril impurity J EP Reference Standard CAS 64838-55-7 Sigma Aldrich [sigmaaldrich.com]
- 29. Captopril EP Impurity J - Protheragen [protheragen.ai]
- 30. 卡托普利杂质J European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 31. Captopril EP Impurity J | molsyns.com [molsyns.com]
- 32. pharmaffiliates.com [pharmaffiliates.com]
- 34. CAS 76497-39-7 Captopril Impurity K | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 35. researchgate.net [researchgate.net]
- 36. Captopril and its probable contaminants: NMR and MS features of analytical value - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-UV Method for the Determination of Captopril EP Impurity C
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the determination of Captopril EP Impurity C in bulk drug substances using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This method is based on established and validated procedures to ensure accurate and reliable results.
Introduction
Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The European Pharmacopoeia (EP) specifies limits for several impurities in the Captopril drug substance to ensure its quality, safety, and efficacy. This compound, chemically known as (2RS)-2-Methyl-3-sulfanylpropanoic acid, is one of the potential impurities that must be monitored and controlled.[1][2] This application note outlines a robust HPLC-UV method for the quantification of this impurity.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Captopril from its related impurities, including Impurity C. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier. The quantification of Impurity C is performed by comparing its peak area in the sample chromatogram to the peak area of a corresponding reference standard.
Materials and Reagents
-
Captopril EP Reference Standard
-
This compound CRS (Chemical Reference Substance)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for solution preparation)
-
Water (HPLC grade or equivalent)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of Captopril and its impurities.
| Parameter | Condition |
| Column | Luna C18(2), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 15 mM Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| UV Detection | 210 nm |
| Injection Volume | 25 µL |
Table 1: Gradient Elution Program [3][4][5]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 1 | 90 | 10 |
| 1 - 20 | 90 → 50 | 10 → 50 |
Experimental Protocols
Preparation of Solutions
Mobile Phase A (15 mM Phosphoric Acid):
-
Add approximately 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas before use.
Diluent: A mixture of Mobile Phase A and Methanol in a suitable ratio (e.g., 50:50 v/v).
Test Solution (1.0 mg/mL of Captopril):
-
Accurately weigh about 25 mg of the Captopril sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Mix thoroughly. Prepare immediately before use.
Reference Solution (for Impurity C):
-
Accurately weigh a suitable amount of this compound CRS into a volumetric flask.
-
Dissolve in and dilute with the diluent to obtain a final concentration corresponding to the specification limit of Impurity C (e.g., 0.15% of the Test Solution concentration, which would be 1.5 µg/mL).[6]
-
Mix thoroughly. Prepare immediately before use.
System Suitability Solution (Resolution Solution): A resolution solution is prepared to verify the separation of critical peak pairs. According to the European Pharmacopoeia, a solution containing Captopril and its specified impurities is used.[7] For the specific verification of the resolution between Impurity C and other components, a mixture of Captopril and all its specified impurities can be prepared.[3][4]
-
Prepare a solution containing Captopril and this compound at appropriate concentrations in the diluent.
HPLC Analysis Workflow
% Impurity C = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100
References
Application Notes and Protocols for the Separation of Captopril Impurities using Gradient Elution HPLC
These application notes provide a detailed protocol for the separation of Captopril and its known impurities (A, B, C, D, and E) using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a gradient elution program. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Captopril.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. During its synthesis and storage, several impurities can arise, which may affect the drug's efficacy and safety. Therefore, a robust analytical method is required to separate and quantify these impurities. This document outlines a validated gradient HPLC method that ensures the effective separation of Captopril from its main degradation product, Captopril disulfide (Impurity A), as well as other related substances.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the successful separation of Captopril impurities.
Materials and Reagents
-
Captopril Reference Standard and Impurity Standards (A, B, C, D, E)
-
Acetonitrile (ACN), HPLC Grade[1]
-
Phosphoric Acid (H₃PO₄), Analytical Grade[1]
-
Water, HPLC Grade
-
Methanol, HPLC Grade
-
Trifluoroacetic acid (TFA)
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector. A Waters Alliance system with a PDA detector is a suitable example.[3]
-
Chromatographic Data System for data acquisition and processing.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Captopril and its impurities.
| Parameter | Condition |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[1][4][5] |
| Mobile Phase A | 15 mM Phosphoric Acid in Water[1][4] |
| Mobile Phase B | Acetonitrile (ACN)[1][4] |
| Gradient Program | See Table 2 |
| Flow Rate | 1.2 mL/min[4][5] |
| Column Temperature | 50 °C[1][4][5] |
| Detection Wavelength | 210 nm[1][4][5] |
| Injection Volume | 5 µL |
Preparation of Solutions
-
Mobile Phase A: Prepare a 15 mM phosphoric acid solution by diluting the appropriate amount of concentrated phosphoric acid in HPLC grade water.
-
Standard Solution: Accurately weigh and dissolve the Captopril reference standard and each impurity standard in the mobile phase to obtain a desired concentration (e.g., 0.5 mg/mL for Captopril).[1]
-
Sample Solution: Prepare the sample solution by dissolving the Captopril drug substance or product in the mobile phase to achieve a similar concentration as the standard solution.
Data Presentation
The following tables summarize the gradient elution program and the expected retention times for Captopril and its impurities based on the developed method.
Table 2: Gradient Elution Program [4][5]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 - 1 | 90 | 10 |
| 1 - 20 | 90 → 50 | 10 → 50 |
Table 3: Retention Times of Captopril and its Impurities
| Compound | Retention Time (minutes) - Approximate |
| Impurity C | ~5.5 |
| Impurity E | ~6.0 |
| Impurity B | ~7.5 |
| Captopril | ~9.0 |
| Impurity D | ~11.0 |
| Impurity A (Captopril Disulfide) | ~13.0 |
Note: The exact retention times may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions. The resolution between Impurity C and Impurity E was found to be 1.57 with this method.[4]
Method Development Workflow
The development of a robust HPLC method for impurity profiling involves a systematic approach to optimize the separation of all relevant compounds. The following diagram illustrates the logical workflow for developing the gradient elution program for Captopril impurity analysis.
References
Application Note: Analysis of Captopril EP Impurity C by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and quantification of Captopril EP Impurity C using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The European Pharmacopoeia (EP) outlines strict limits for impurities in active pharmaceutical ingredients (APIs) to ensure safety and efficacy. This compound, chemically known as (2RS)-2-Methyl-3-sulphanylpropanoic acid, is a specified impurity that must be monitored and controlled.[1][2] Its molecular formula is C₄H₈O₂S, with a molecular weight of 120.17 g/mol .[3][4] This application note describes a robust LC-MS/MS method for the selective and sensitive quantification of this impurity.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (CAS: 26473-47-2)[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Captopril API (for matrix preparation)
Standard and Sample Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Sample Preparation (for analysis in Captopril API):
-
Accurately weigh 100 mg of Captopril API into a 10 mL volumetric flask.
-
Spike with the appropriate volume of Impurity C working standard solution to create calibration and quality control (QC) samples.
-
Dissolve and dilute to volume with a 50:50 acetonitrile/water mixture.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Liquid Chromatography (LC) Method
The chromatographic separation is designed to be compatible with mass spectrometry, utilizing volatile mobile phases.[2]
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
Mass Spectrometry (MS/MS) Method
The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The fragmentation of carboxylic acids often involves neutral losses of water or the entire carboxyl group.[5][6]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | 121.2 > 103.2 (Precursor [M+H]⁺ > Product [M+H-H₂O]⁺) |
| Dwell Time | 100 ms |
| Collision Energy | 15 eV (Optimization Recommended) |
| Cone Voltage | 25 V (Optimization Recommended) |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent (e.g., Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr) |
Data Presentation
Summary of LC-MS/MS Method Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 121.2 | 103.2 | 100 | 15 |
Typical Method Performance Characteristics (Example Data)
The following table summarizes the expected quantitative performance of the method. These values should be established during formal method validation.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% at LOQ, < 10% for others |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationships in the Analytical Method
Caption: Key components and relationships in the analytical method.
References
- 1. 卡托普利杂质C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. HPLC-MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 3-Mercaptopropionic acid [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Captopril
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Captopril in the presence of its degradation products.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive cardiac failure.[1] It is chemically defined as (2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. The presence of a thiol (-SH) group makes Captopril susceptible to oxidation, primarily forming Captopril disulfide, its main degradation product.[2][3][4] Therefore, a stability-indicating analytical method is crucial to accurately quantify the drug substance and monitor its stability in pharmaceutical formulations.
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This application note details a systematic approach to developing and validating such a method for Captopril using RP-HPLC, in accordance with International Council for Harmonisation (ICH) guidelines.
Overall Workflow
The development and validation of a stability-indicating method follows a logical progression from initial method development and stress testing to full validation of the analytical procedure.
Caption: Workflow for Stability-Indicating Method Development.
Part 1: HPLC Method Development and Optimization
The primary goal is to achieve sufficient resolution between Captopril and its principal degradation product, Captopril disulfide.[5] A reversed-phase HPLC method with UV detection is commonly employed.[6][7]
Experimental Protocol: Chromatographic System
-
Instrument: HPLC system with a UV detector, autosampler, and column oven.
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45 v/v) with pH adjusted to 2.5 using orthophosphoric acid.[8][9]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Diluent: Mobile phase.
Data Presentation: Optimized Chromatographic Parameters
| Parameter | Optimized Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (55:45 v/v), pH adjusted to 2.5 with H₃PO₄ |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Typical Retention Time | Captopril: ~3.1 min; Captopril Disulfide: ~6.2 min |
Part 2: Forced Degradation (Stress) Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity and stability-indicating nature of the analytical method.[1]
Visualization: Captopril Degradation Pathway
The primary degradation pathway for Captopril under oxidative stress is the formation of a disulfide dimer.
Caption: Primary Degradation Pathways of Captopril.
Experimental Protocols: Stress Conditions
Prepare a stock solution of Captopril (e.g., 1 mg/mL in diluent). Use this stock for the following stress conditions.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 2 M HCl. Heat at 70°C for 1 hour.[1] Cool, neutralize with 2 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 2 M NaOH. Heat at 70°C for 1 hour.[1] Cool, neutralize with 2 M HCl, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour.[1][11] Dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Thermal Degradation: Expose solid Captopril powder to heat at 70°C for 24 hours.[1] Dissolve the stressed powder in the mobile phase to achieve a final concentration of ~50 µg/mL.
-
Photolytic Degradation: Expose a Captopril solution (~50 µg/mL) to direct sunlight or a photostability chamber for 24 hours.[1]
Data Presentation: Summary of Forced Degradation Results (Illustrative)
The results should demonstrate that the Captopril peak is well-resolved from all degradation peaks and maintains its peak purity.
| Stress Condition | % Degradation of Captopril | Observations | Peak Purity Index (Captopril) |
| Control (Unstressed) | 0% | Single peak for Captopril. | > 0.999 |
| Acid (2M HCl, 70°C) | ~15% | Captopril peak decreases; minor degradation peaks appear. | > 0.999 |
| Base (2M NaOH, 70°C) | ~20% | Captopril peak decreases; different degradation peaks observed. | > 0.999 |
| Oxidative (3% H₂O₂) | ~35% | Significant decrease in Captopril peak; major peak for Captopril disulfide. | > 0.999 |
| Thermal (70°C, solid) | ~8% | Minor degradation observed. | > 0.999 |
| Photolytic (Sunlight) | ~12% | Captopril peak decreases; minor degradation peaks appear. | > 0.999 |
Part 3: Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6]
Visualization: Relationship of Validation Parameters
All validation parameters collectively ensure the reliability of the analytical method.
Caption: Core Parameters for Analytical Method Validation.
Experimental Protocols & Data Tables
1. Specificity
-
Protocol: Analyze blank (diluent), placebo, Captopril standard, and the samples from the forced degradation study.
-
Acceptance Criteria: The Captopril peak should be free from any interference from the blank, placebo, and degradation products. The peak purity index must be greater than 0.999.
2. Linearity
-
Protocol: Prepare a series of at least five concentrations of Captopril standard solution, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 25 to 75 µg/mL).[1] Plot a calibration curve of peak area versus concentration.
-
Data Presentation (Illustrative):
| Concentration (µg/mL) | Peak Area (n=3) |
| 25 | 251050 |
| 37.5 | 374980 |
| 50 | 500120 |
| 62.5 | 625500 |
| 75 | 751230 |
| Correlation Coefficient (r²) | > 0.999 |
3. Accuracy (% Recovery)
-
Protocol: Perform recovery studies by spiking a placebo mixture with known amounts of Captopril at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Analyze each level in triplicate.
-
Data Presentation (Illustrative):
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean % Recovery | 99.8% |
4. Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples of Captopril at 100% concentration on the same day.[7]
-
Intermediate Precision (Inter-day): Repeat the analysis on two different days, by a different analyst, or on a different instrument.
-
-
Data Presentation (Illustrative):
| Precision Type | Assay Result (% of Label Claim) | % RSD |
| Repeatability | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | < 1.0% |
| Intermediate | Day 1 Mean: 100.0, Day 2 Mean: 100.4 | < 2.0% |
5. Robustness
-
Protocol: Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on retention time and peak asymmetry.
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the % RSD of results should be low, demonstrating the method's reliability during normal use.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Data Presentation (Illustrative):
| Parameter | Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the determination of Captopril. The forced degradation studies confirm its stability-indicating nature, demonstrating its ability to separate the parent drug from its degradation products. The validated method is suitable for routine quality control analysis and stability studies of Captopril in pharmaceutical dosage forms.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. phmethods.net [phmethods.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 11. ijpsonline.com [ijpsonline.com]
Application Note & Protocol: Quantification of Captopril Impurities in Tablets by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] The presence of impurities in the final tablet formulation can affect the drug's efficacy and safety. The primary impurity of Captopril is Captopril Disulfide (Impurity A), formed by the oxidation of the thiol group in the Captopril molecule.[3][4] Other process-related impurities and degradation products may also be present.[5] This document provides a detailed protocol for the quantification of Captopril impurities in tablets using a High-Performance Liquid Chromatography (HPLC) method, based on established pharmacopoeial and published methods.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification of Captopril impurities.
Materials and Reagents
-
Captopril Reference Standard (RS)
-
Captopril Disulfide Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)[3][6]
-
Phosphoric Acid (AR Grade)
-
Potassium Phosphate (AR Grade)
-
Water (HPLC Grade/Milli-Q)
-
Captopril Tablets (Sample)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
-
pH meter
Chromatographic Conditions
A validated HPLC method is crucial for the accurate quantification of impurities. The following conditions are recommended based on various sources.
| Parameter | Recommended Conditions |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 15 mM Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min: 90% A, 10% B1-20 min: Gradient to 50% A, 50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
2.4.1. Standard Solution Preparation
-
Captopril Standard Solution (for system suitability): Accurately weigh and dissolve about 25 mg of Captopril RS in the mobile phase to make a 50 mL solution.
-
Captopril Disulfide Standard Solution: Accurately weigh and dissolve about 10 mg of Captopril Disulfide RS in methanol to make a 100 mL solution.[6]
-
System Suitability Solution (Resolution Solution): Mix aliquots of the Captopril Standard Solution and Captopril Disulfide Standard Solution to obtain a final concentration of approximately 0.5 mg/mL of Captopril and 0.05 mg/mL of Captopril Disulfide.[7]
2.4.2. Sample Solution Preparation
-
Weigh and finely powder not fewer than 20 Captopril tablets.[3][7]
-
Accurately weigh a portion of the powdered tablets equivalent to about 100 mg of Captopril into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.[3]
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3]
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Captopril and Captopril Disulfide peaks should be not less than 2.0.[8] |
| Tailing Factor | The tailing factor for the Captopril peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for six replicate injections of the Captopril standard solution should not be more than 2.0%. |
Data Analysis and Calculations
The amount of each impurity in the tablet sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions.
Calculation of Impurity Content (%)
Where:
-
Area_impurity_sample: Peak area of the individual impurity in the sample chromatogram.
-
Area_standard: Peak area of the corresponding impurity in the standard chromatogram.
-
Conc_standard: Concentration of the impurity in the standard solution (mg/mL).
-
Conc_sample: Concentration of Captopril in the sample solution (mg/mL).
Quantitative Data Summary
The following table summarizes the typical impurities found in Captopril tablets and their acceptance criteria as per the United States Pharmacopeia (USP).[6]
| Impurity | Common Name | Acceptance Criteria (USP) |
| Impurity A | Captopril Disulfide | ≤ 3.0% |
| Any other individual impurity | - | ≤ 0.2% |
| Total Impurities | - | Not specified in the provided search results |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protocol for the quantification of Captopril impurities.
Caption: Workflow for Captopril Impurity Quantification.
Conclusion
This application note provides a detailed and robust HPLC method for the routine quality control analysis of Captopril tablets to quantify impurities. Adherence to this protocol, including system suitability checks and accurate calculations, will ensure reliable and reproducible results, contributing to the overall quality and safety of the pharmaceutical product.
References
Application Notes and Protocols for the Use of Captopril Impurity C Reference Standard in Pharmaceutical Assays
Introduction
Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As with any pharmaceutical active ingredient, the purity of Captopril is critical to its safety and efficacy. Captopril Impurity C, chemically known as 3-Mercaptoisobutyric acid, is a known process-related impurity and degradation product of Captopril.[1][2][3] Regulatory bodies require the monitoring and control of this impurity within specified limits in Captopril drug substances and products. The use of a well-characterized Captopril Impurity C reference standard is therefore essential for accurate and reliable quantitative analysis in quality control and stability studies.
These application notes provide a detailed protocol for the use of Captopril Impurity C reference standard in the purity assay of Captopril by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation
The following tables summarize the quantitative data from a validated HPLC-UV method for the analysis of Captopril and its impurities, including Impurity C.[4]
Table 1: Linearity Data for Captopril Impurity C [4]
| Analyte | Concentration Range (µg/mL) | Mean Calibration Equation | Correlation Coefficient (R²) |
| Captopril Impurity C | 0.9 - 9 | Area = 29.281x + 5.8008 | 0.9998 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Captopril Impurity C [4]
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Captopril Impurity C | 0.345 | 0.837 |
Table 3: Accuracy (Recovery) Data for Captopril Impurity C [4]
| Analyte | Spiked Concentration (µg/mL) | Found Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Captopril Impurity C | 4.50 | 4.58 | 101.67 | 0.695 |
| 6.30 | 6.27 | 99.56 | 0.197 |
Experimental Protocols
This section details the methodology for the quantification of Captopril Impurity C in a Captopril sample using a reference standard.
Objective: To accurately quantify the amount of Captopril Impurity C present in a Captopril active pharmaceutical ingredient (API) or finished product.
Principle: The method utilizes reversed-phase HPLC with UV detection to separate Captopril and its impurities. Quantification of Impurity C is achieved by comparing the peak area of Impurity C in the sample chromatogram to the peak area of a known concentration of the Captopril Impurity C reference standard.
Materials and Reagents:
-
Captopril Impurity C Reference Standard
-
Captopril sample for analysis
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Purified water (HPLC grade)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions: [4][5]
| Parameter | Condition |
| Column | Luna C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 15 mM Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 95% A, 5% B1-20 min: Gradient to 50% A, 50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Stock Solution of Captopril Impurity C: Accurately weigh about 10 mg of Captopril Impurity C Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a stock solution of approximately 1 mg/mL.
-
Working Standard Solution: Prepare a series of dilutions from the Standard Stock Solution using methanol to cover the linear range (e.g., 0.9 µg/mL to 9 µg/mL).
-
Sample Solution: Accurately weigh about 100 mg of the Captopril sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a sample solution of approximately 1 mg/mL.
Procedure:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times obtained from the standard chromatograms.
-
Calculate the concentration of Captopril Impurity C in the sample using the calibration curve.
Calculation:
The concentration of Captopril Impurity C in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of Captopril Impurity C in the sample solution.
-
m is the slope of the calibration curve.
-
x is the concentration of Captopril Impurity C in the sample solution (in µg/mL).
-
c is the y-intercept of the calibration curve.
The percentage of Captopril Impurity C in the Captopril sample can be calculated as follows:
% Impurity C = (Concentration of Impurity C in sample solution (µg/mL) / Concentration of Captopril in sample solution (µg/mL)) * 100
Visualizations
Logical Relationship Diagram
Caption: Logical relationship between Captopril and Impurity C.
Experimental Workflow Diagram
Caption: Experimental workflow for Captopril Impurity C analysis.
References
Application Notes: Sample Preparation for Captopril Impurity Profiling
Introduction
Captopril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Captopril's structure, containing a free sulfhydryl (-SH) group, makes it susceptible to oxidation, leading to the formation of its principal degradant, Captopril Disulfide (Impurity A).[1][2] Due to the inherent instability of Captopril, particularly in aqueous solutions, sample preparation is a critical step that requires careful consideration to prevent artefactual degradation and ensure accurate impurity profiling.[3][4]
Analytical Challenge
The primary challenge in analyzing Captopril and its related substances is its rapid oxidation in solution when exposed to air.[4][5] This necessitates the use of appropriate solvents and techniques to minimize degradation between sample preparation and analysis. Methanol (B129727) is commonly recommended as the solvent or diluent for Captopril samples due to the compound's lower stability in aqueous media.[3][6] All solutions should be prepared fresh and, if necessary, maintained at cool temperatures (e.g., 15°C) during analysis to minimize degradation.[5][6]
Forced Degradation Studies
Forced degradation (stress testing) is an essential component of impurity profiling.[7] It helps identify potential degradation products that may form under various environmental conditions, thus establishing the stability-indicating nature of the analytical method.[8] For Captopril, stress studies are typically conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions.[3][9] Oxidative conditions have been shown to cause the most significant degradation, while exposure to UV light can produce the highest number of unknown impurities.[3] Captopril Disulfide (Impurity A) is the major degradation product observed under most stress conditions, with the exception of thermal degradation.[3]
Known Impurities
A list of common Captopril impurities is provided below. Limits for these impurities are defined by pharmacopoeias such as the USP and EP.
| Impurity Name | Alternative Name | Typical Limit (%) |
| Captopril Impurity A | Captopril Disulfide | ≤ 1.0 |
| Captopril Impurity B | (2S)-1-[(2S)-3-bromo-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | ≤ 0.15 |
| Captopril Impurity C | (2RS)-2-Methyl-3-sulphanylpropanoic Acid | ≤ 0.15 |
| Captopril Impurity D | (2RS)-3-Bromo-2-methylpropanoic Acid | ≤ 0.15 |
| Captopril Impurity E | (2S)-1-(2-Methylpropanoyl)pyrrolidine-2-carboxylic Acid | ≤ 0.15 |
| Unspecified Impurities | - | ≤ 0.10 |
| Total Impurities | - | ≤ 1.2 |
Experimental Protocols
The following protocols are intended for the preparation of Captopril samples for impurity analysis by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Preparation of Captopril Standard Solution (0.2 mg/mL)
Objective: To prepare a standard solution of Captopril for quantification and system suitability.
Materials:
-
Captopril Reference Standard (RS)
-
Methanol (HPLC Grade) or appropriate mobile phase
-
50 mL Volumetric flask (low-actinic glassware recommended)
-
Analytical balance
-
Sonicator
-
0.45 µm Syringe filter (e.g., PVDF)
Procedure:
-
Accurately weigh approximately 10 mg of Captopril RS and transfer it into a 50 mL volumetric flask.[4][5]
-
Add approximately 30 mL of methanol (or mobile phase) to the flask.
-
Sonicate for 5-10 minutes, or until the standard is completely dissolved.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the same solvent. Mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[4][5]
-
This solution has a final concentration of approximately 0.2 mg/mL and should be prepared fresh on the day of use.[4][5]
Protocol 2: Preparation of Sample Solution from Captopril Tablets (0.2 mg/mL)
Objective: To prepare a sample solution from a solid dosage form for impurity analysis.
Materials:
-
Captopril Tablets (e.g., 100 mg)
-
Methanol (HPLC Grade) or appropriate diluent
-
Mortar and pestle
-
100 mL Volumetric flask
-
Analytical balance
-
Sonicator
-
Centrifuge (optional)
-
0.45 µm Syringe filter (e.g., PVDF)
Procedure:
-
Weigh and finely powder not fewer than 20 Captopril tablets using a mortar and pestle.[5]
-
Accurately weigh a portion of the powdered tablets equivalent to about 20 mg of Captopril and transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol (or diluent) to the flask.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[5]
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[5] Alternatively, the solution can be centrifuged, and the clear supernatant can be used.
-
The final test solution has a concentration of approximately 0.2 mg/mL of Captopril.
Protocol 3: Preparation of Resolution Solution
Objective: To prepare a solution to verify the resolution between Captopril and its primary impurity, Captopril Disulfide.
Materials:
-
Captopril Reference Standard (RS)
-
Captopril Disulfide Reference Standard (Impurity A RS)
-
Methanol (HPLC Grade) or appropriate mobile phase
-
50 mL Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of Captopril RS into a 50 mL volumetric flask.[5]
-
Accurately weigh approximately 2.5 mg of Captopril Disulfide RS and add it to the same volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate until both standards are fully dissolved.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution into an HPLC vial.
-
This solution contains approximately 0.2 mg/mL of Captopril and 0.05 mg/mL of Captopril Disulfide.[5]
Protocol 4: Forced Degradation Studies
Objective: To generate potential degradation products and demonstrate the stability-indicating capability of the analytical method. A stock solution (e.g., 1 mg/mL in methanol) is typically used as the starting material.[3] The goal is to achieve 5-20% degradation.[7]
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 30 minutes to 6 hours).[8][9][10] Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time.[9][10] Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[9] Keep the solution at room temperature or slightly elevated temperature (e.g., 70°C) for a specified time (e.g., 1 hour).[9][10] Dilute with mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 70-80°C) for a specified duration (e.g., 1-6 hours).[9][10] For the solid sample, dissolve in mobile phase after exposure. For the solution, cool and inject.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark under the same conditions.
Data Presentation
Quantitative Data from Forced Degradation Studies
The following table summarizes typical degradation percentages observed for Captopril under various stress conditions.
| Stress Condition | Reagent/Parameter | Result | Reference |
| Oxidative | Hydrogen Peroxide | > 88% degradation | [3] |
| Photolytic | UV Light Exposure | ~ 56% degradation | [3] |
| Acidic | 2 M HCl, 70°C, 1 hr | Significant degradation | [10] |
| Alkaline | 2 M NaOH, 70°C, 1 hr | Significant degradation | [10] |
| Thermal | 70°C, 1 hr | Minimal degradation | [3][10] |
Typical HPLC-UV Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Luna C18) | [3][6][11] |
| Mobile Phase A | 15 mM Phosphoric Acid in Water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Elution | Gradient or Isocratic | [3][12] |
| Flow Rate | 1.0 - 1.2 mL/min | [3][6] |
| Detection Wavelength | 210 nm or 220 nm | [3][6][12] |
| Column Temperature | 25°C or 50°C | [3][12] |
| Injection Volume | 20 µL | [10] |
Visualizations
Caption: Workflow for Captopril Tablet Sample Preparation.
Caption: Captopril Oxidative Degradation Pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scispace.com [scispace.com]
- 4. arxiv.org [arxiv.org]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijrpp.com [ijrpp.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubtexto.com [pubtexto.com]
Introduction
Captopril (B1668294), the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for the treatment of hypertension and heart failure.[1][2] Its structure contains two chiral centers, resulting in four possible stereoisomers. The therapeutic activity of Captopril is primarily associated with the (2S, 2'S) stereoisomer. Consequently, the stereoselective synthesis and analysis of Captopril are of paramount importance in drug development and quality control to ensure its efficacy and safety.[3][4] This document provides detailed application notes and protocols for the chiral analysis of Captopril and its related compounds, with a primary focus on High-Performance Liquid Chromatography (HPLC).
The principal impurity and degradation product of Captopril is Captopril disulfide (Impurity A).[5] Therefore, analytical methods must be capable of separating the Captopril enantiomers from this and other related substances.
I. Chiral Separation of Captopril Stereoisomers by HPLC
The direct separation of Captopril's stereoisomers is most effectively achieved using HPLC with a chiral stationary phase (CSP).[6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high selectivity for the enantiomers of Captopril.[7][8]
Method 1: Chiral Analysis using an Amylose-Based Stationary Phase (Normal Phase)
This method is suitable for the baseline separation of all four Captopril stereoisomers.
Table 1: HPLC Conditions for Chiral Separation of Captopril using CHIRALPAK IB
| Parameter | Condition |
| Column | CHIRALPAK IB (amylose-based) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) |
| Ratio | 80:20:0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Captopril sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Equilibrate the CHIRALPAK IB column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all four stereoisomers.
-
-
Data Analysis:
-
Identify and quantify the individual stereoisomers based on their retention times and peak areas.
-
Method 2: Chiral Analysis using a Cellulose-Based Stationary Phase (Normal Phase)
Cellulose-based CSPs also provide excellent resolution for Captopril's stereoisomers.
Table 2: HPLC Conditions for Chiral Separation of Captopril using CHIRACEL OD-H
| Parameter | Condition |
| Column | CHIRACEL OD-H (cellulose-based) |
| Mobile Phase | n-Hexane / Ethanol / Acetic Acid |
| Ratio | 90:10:0.1 (v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
Protocol:
-
Sample Preparation:
-
Dissolve the Captopril sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm filter.
-
-
HPLC System Preparation:
-
Flush the HPLC system with the mobile phase.
-
Equilibrate the CHIRACEL OD-H column for at least 30-60 minutes at the specified flow rate.
-
-
Chromatographic Run:
-
Inject 20 µL of the sample solution.
-
Monitor the separation at 225 nm.
-
-
Data Analysis:
-
Calculate the resolution and selectivity factors for the separated stereoisomers.
-
Method 3: Chiral Analysis using a Teicoplanin-Based Stationary Phase (Reversed Phase)
A reversed-phase method using a teicoplanin-based CSP can be employed for the direct separation of Captopril diastereoisomers and their rotational isomers.[9]
Table 3: HPLC Conditions for Diastereoisomer Separation using a Teicoplanin Column
| Parameter | Condition |
| Column | Teicoplanin Stationary Phase |
| Mobile Phase | 0.05% Triethylammonium Acetate (TEAA) buffer (pH 3.8) |
| Flow Rate | 1.0 mL/min |
| Temperature | 0°C (column and mobile phase reservoir) |
| Detection | UV Diode Array and Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol:
-
Sample Preparation:
-
Prepare a 0.2 mg/mL solution of the Captopril sample in the mobile phase.
-
Filter the solution prior to injection.
-
-
HPLC System Preparation:
-
Pre-cool the column and mobile phase to 0°C.
-
Equilibrate the system with the mobile phase until a stable baseline is observed.
-
-
Chromatographic Run:
-
Inject 10 µL of the sample.
-
Perform the analysis at 0°C to enhance the resolution of rotational isomers.
-
-
Data Analysis:
-
Utilize both UV and MS detection to confirm the identity of the eluting peaks as Captopril and not its disulfide dimer.[9]
-
II. Analysis of Captopril and its Related Compound Captopril Disulfide
For routine quality control and stability studies, it is essential to quantify Captopril and its primary degradation product, Captopril disulfide. This is typically achieved using a reversed-phase HPLC method with a standard C18 column.
Method 4: UHPLC Analysis of Captopril and Captopril Disulfide
An Ultra-High-Performance Liquid Chromatography (UHPLC) method offers a rapid and efficient analysis.
Table 4: UHPLC Conditions for Captopril and Captopril Disulfide Analysis
| Parameter | Condition |
| Column | Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Methanol / Milli-Q Water / Trifluoroacetic Acid (TFA) |
| Ratio | 55:45:0.05 (v/v/v) |
| Flow Rate | 0.1 mL/min |
| Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Protocol:
-
Standard and Sample Preparation:
-
Captopril Standard Solution (0.2 mg/mL): Accurately weigh and dissolve 10 mg of Captopril reference standard in a 50 mL volumetric flask with the mobile phase.[10]
-
Captopril Disulfide Solution (0.5 mg/mL): Dissolve 25 mg of Captopril disulfide in a 50 mL volumetric flask using the mobile phase.[10]
-
Resolution Solution: Dissolve 10 mg of Captopril reference standard in a 50 mL volumetric flask, add 5 mL of the Captopril disulfide solution (0.5 mg/mL), and dilute to volume with the mobile phase. This results in a solution containing 0.2 mg/mL of Captopril and 0.05 mg/mL of Captopril disulfide.[10]
-
Sample Solution: Prepare the sample solution to a target concentration of 0.2 mg/mL of Captopril in the mobile phase.
-
Filter all solutions through a 0.45 µm filter.
-
-
HPLC System Preparation:
-
Equilibrate the UHPLC system and column with the mobile phase until a stable baseline is achieved.
-
-
System Suitability:
-
Inject the resolution solution to ensure adequate separation between Captopril and Captopril disulfide. The peaks should be well-defined and resolved.[10]
-
-
Chromatographic Run:
-
Inject the standard and sample solutions.
-
The expected retention time for Captopril is approximately 1.74 minutes, and for Captopril disulfide, it is around 2.66 minutes.[10]
-
-
Data Analysis:
-
Quantify Captopril and Captopril disulfide in the sample by comparing their peak areas to those of the standards.
-
III. Experimental Workflows and Diagrams
Workflow for Chiral Analysis of Captopril
The following diagram illustrates the general workflow for the chiral analysis of a Captopril sample.
Caption: Workflow for the chiral HPLC analysis of Captopril.
Logical Relationship for Method Selection
The choice of analytical method depends on the specific objective, whether it is for chiral purity or the quantification of related substances.
Caption: Logic for selecting an analytical method for Captopril.
References
- 1. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct separation of captopril diastereoisomers including their rotational isomers by RP-LC using a teicoplanin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
Application Note: A Rapid, Stability-Indicating UHPLC Method for the Analysis of Captopril and its Process Impurity, Captopril Disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] The Captopril molecule contains a thiol group, which is susceptible to oxidation, leading to the formation of its primary impurity, Captopril disulfide (Impurity A).[2] Monitoring and controlling impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This application note describes a rapid and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative analysis of Captopril and the Captopril disulfide impurity. Compared to traditional HPLC methods, such as the one described in the United States Pharmacopeia (USP), this UHPLC method offers significantly shorter run times, leading to a drastic reduction in solvent consumption and improved laboratory throughput.[1][3] The method is validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and stability studies.[1]
Experimental Protocol
1. Instrumentation and Consumables
-
UHPLC System: A system equipped with a binary solvent manager, sample manager, and a UV or Photodiode Array (PDA) detector. A Waters Acquity UPLC H-Class system or equivalent is suitable.[1]
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.[1]
-
Data Acquisition: Empower, Chromeleon, or equivalent chromatography data software.
2. Chemicals and Reagents
-
Captopril Reference Standard (USP grade)
-
Captopril Disulfide Reference Standard (USP grade)
-
Methanol (UHPLC or HPLC grade)
-
Milli-Q or deionized water
-
Trifluoroacetic acid (TFA)
3. Chromatographic Conditions The experimental conditions for the UHPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |
| Mobile Phase | Isocratic mixture of Methanol, Water, and Trifluoroacetic Acid (55:45:0.05, v/v/v)[1] |
| Flow Rate | 0.1 mL/min[1] |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 5 µL |
| Run Time | Approximately 4 minutes |
4. Solution Preparation Note: Captopril solutions have limited stability (approximately 8 hours) and should be prepared fresh and analyzed promptly.[1][3]
-
Mobile Phase Preparation:
-
Carefully measure 550 mL of Methanol, 450 mL of Water, and 0.5 mL of Trifluoroacetic acid.
-
Combine in a suitable container, mix thoroughly, and degas by sonication or other appropriate means.
-
-
Standard Solution 1 (Captopril, ~1.0 mg/mL):
-
Accurately weigh approximately 25 mg of Captopril Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Standard Solution 2 (Captopril Disulfide):
-
Accurately weigh a suitable amount of Captopril Disulfide Reference Standard.
-
Dissolve and dilute quantitatively with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL.[4]
-
-
System Suitability (Resolution) Solution:
-
Prepare a solution containing both Captopril (~1.0 mg/mL) and Captopril Disulfide (~0.05 mg/mL) in the mobile phase.[4] This can be done by fortifying the Captopril Standard Solution 1 with the appropriate amount of Captopril Disulfide stock solution.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Captopril tablets.[4]
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Captopril and transfer to a 25 mL volumetric flask.[4]
-
Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[4]
-
Dilute to volume with the mobile phase and mix well.
-
Centrifuge a portion of the solution or filter through a 0.22 µm syringe filter, discarding the first few mL of the filtrate.[4] The clear supernatant/filtrate is the test solution.
-
5. Chromatographic Procedure
-
Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution to verify resolution and other system suitability parameters (e.g., tailing factor, theoretical plates).
-
Inject Standard Solution 1 (six replicates) to establish system precision (%RSD ≤ 2.0%).[1]
-
Inject Standard Solution 2 to identify and quantify Captopril Disulfide.
-
Inject the prepared sample solutions for analysis.
Results and Data Presentation
This UHPLC method provides excellent separation of Captopril from its disulfide impurity in a significantly short time. Under the specified conditions, Captopril elutes at approximately 1.74 minutes, while Captopril Disulfide elutes at about 2.66 minutes.[1][3] The method is specific, as demonstrated in forced degradation studies where no interfering peaks from degradants or excipients were observed.[5]
Table 1: Summary of Quantitative and System Suitability Data
| Analyte | Typical Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| Captopril | 1.74[1] | 1.00 | - | 0.08[6] | 0.25[6] |
| Captopril Disulfide | 2.66[1][3] | ~1.53 | > 2.0[5] | 0.11[6] | 0.35[6] |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are adapted from literature for reference and should be independently determined during method validation.[6]
Visualizations
Caption: Experimental workflow for the UHPLC analysis of Captopril impurities.
Caption: Oxidative degradation pathway of Captopril to Captopril Disulfide.
Conclusion
The described UHPLC method is simple, rapid, precise, and accurate for the determination of Captopril and its primary oxidative impurity, Captopril Disulfide.[5] With a run time of under four minutes, it represents a significant improvement over conventional HPLC methods, offering substantial savings in time, energy, and solvent consumption, aligning with the principles of green analytical chemistry.[1][3] This method is robust and can be readily implemented in quality control laboratories for the routine analysis of bulk drug substances and finished pharmaceutical products.
References
Capillary Electrophoresis: A Powerful Tool for Captopril Impurity Profiling
Application Note
Introduction
Captopril (B1668294) is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The presence of impurities in pharmaceutical formulations can impact the safety and efficacy of the drug product. Captopril disulfide, the primary degradation product and a known metabolite, is a critical impurity that requires close monitoring. Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-solvent consumption alternative to traditional high-performance liquid chromatography (HPLC) methods for the separation and quantification of captopril and its impurities. This application note details a capillary zone electrophoresis (CZE) method for the effective separation of captopril from its main impurity, captopril disulfide.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical products.
Methodology
A capillary zone electrophoresis method was developed for the separation of captopril and captopril disulfide. The method utilizes a phosphate (B84403) buffer system. For enhanced separation and to handle potential interactions with the capillary wall, the addition of a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can be employed.
Instrumentation and Consumables
-
Capillary Electrophoresis System with UV detector
-
Fused Silica Capillary
-
Data Acquisition and Analysis Software
-
pH Meter
-
Analytical Balance
-
Vortex Mixer
-
Syringe Filters (0.45 µm)
Reagents and Standards
-
Captopril Reference Standard
-
Captopril Disulfide Reference Standard
-
Sodium Phosphate (monobasic and dibasic)
-
Cetyltrimethylammonium Bromide (CTAB) (optional)
-
Sodium Hydroxide
-
Phosphoric Acid
-
Deionized Water
Experimental Protocols
1. Preparation of Buffer and Solutions
-
Running Buffer (20 mM Phosphate Buffer, pH 7.0):
-
Dissolve an appropriate amount of monobasic sodium phosphate and dibasic sodium phosphate in deionized water to achieve a final concentration of 20 mM.
-
Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Alternative Running Buffer (100 mM Phosphate Buffer with CTAB, pH 5.5):
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of captopril and captopril disulfide reference standards in separate 10 mL volumetric flasks.
-
Dilute to volume with the running buffer.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the running buffer to achieve concentrations across the desired calibration range (e.g., 5-100 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of captopril tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of captopril.
-
Transfer the powder to a volumetric flask and add the running buffer to about 70% of the volume.
-
Vortex for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the final volume with the running buffer.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the CE system.
-
2. Capillary Electrophoresis Conditions
| Parameter | Condition 1 | Condition 2 |
| Capillary | Fused Silica, 50 µm i.d., 57.5 cm effective length (67.5 cm total)[2] | Fused Silica |
| Running Buffer | 20 mM Sodium Phosphate, pH 7.0[2] | 100 mM Sodium Phosphate with CTAB, pH 5.5[1] |
| Applied Voltage | +23.9 kV[2] | To be optimized |
| Temperature | 25 °C | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Hydrodynamic |
| Detection | UV at 214 nm | UV at 214 nm |
3. Data Analysis
-
Identify the peaks for captopril and captopril disulfide based on their migration times compared to the standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of captopril and captopril disulfide in the sample preparations using the calibration curve.
Quantitative Data
The following tables summarize the expected quantitative data for the CZE method. Note that the specific values for migration time and resolution will depend on the exact experimental conditions. The LOD and LOQ values are provided as a reference from both CE and HPLC methods.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Captopril/Captopril Disulfide) | > 1.5 |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Data
| Parameter | Captopril | Captopril Disulfide |
| Linearity Range | 5 - 70 µg/mL[2] | To be determined |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99 |
| LOD (CE) | 1.5 µg/mL[2] | To be determined |
| LOQ (CE) | 5 µg/mL[2] | To be determined |
| LOD (HPLC reference) | 1.130 µg/mL[3] | 0.882 µg/mL[3] |
| LOQ (HPLC reference) | 3.394 µg/mL[3] | 2.648 µg/mL[3] |
Visualizations
Captopril Impurity Separation Workflow
Caption: Experimental workflow for captopril impurity analysis by CE.
Captopril's Mechanism of Action and the Role of Captopril Disulfide
Caption: Captopril inhibits ACE, while its disulfide impurity can be converted back to the active drug.
References
- 1. Determination of captopril and its degradation products by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of experimental design for the development of a capillary zone electrophoresis method for the quantitation of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
An Application Note on the Gas Chromatographic Analysis of Captopril (B1668294) and Its Related Substances
Introduction
Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure. The molecule contains two key functional groups: a thiol (-SH) and a carboxylic acid (-COOH). These groups make the molecule highly polar and non-volatile, posing a significant challenge for direct analysis by gas chromatography (GC). Furthermore, the thiol group is susceptible to oxidation, readily forming Captopril disulfide, its primary degradation product and related substance.[1]
To overcome these challenges, a derivatization step is required to convert the polar functional groups into less polar, more volatile moieties suitable for GC analysis. This application note details a robust protocol for the determination of Captopril and its related substances using GC with a Flame Ionization Detector (FID) following derivatization with pentafluorobenzyl bromide (PFBBr).
Principle
The method is based on the chemical derivatization of Captopril's thiol and carboxylic acid groups with PFBBr in an acetonitrile (B52724) medium, catalyzed by a base such as potassium carbonate.[2][3] This reaction converts the polar, non-volatile Captopril into a thermally stable derivative with excellent chromatographic properties. The resulting derivative is then separated on a suitable GC column and detected by FID or mass spectrometry (MS).[2][3][4]
Experimental Protocol
This protocol outlines the procedure for the derivatization and GC-FID analysis of Captopril from a powdered tablet formulation.
1. Materials and Reagents
-
Captopril Reference Standard (RS)
-
Captopril Disulfide Reference Standard
-
Pentafluorobenzyl bromide (PFBBr), 99%
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Nitrogen gas, high purity (carrier gas)
-
Hydrogen gas, high purity
-
Compressed Air, zero grade
2. Standard Solution Preparation
-
Stock Standard Solution (approx. 1 mg/mL): Accurately weigh about 25 mg of Captopril RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (for derivatization): Transfer a suitable aliquot of the Stock Standard Solution into a reaction vial for the derivatization procedure. For example, use a 4.0 µmol aliquot for derivatization.
3. Sample Preparation (from Tablets)
-
Weigh and finely powder no fewer than 20 Captopril tablets.
-
Accurately weigh a portion of the powder equivalent to about 12.5 mg of Captopril and transfer it to a 25-mL volumetric flask.[3]
-
Add approximately 20 mL of acetonitrile and agitate in a mechanical shaker at 40°C for 30 minutes.[3]
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Centrifuge a portion of the mixture and use an aliquot of the clear supernatant as the sample solution for derivatization.[3]
4. Derivatization Procedure
-
To a 2-mL reaction vial, add a 0.8-mL aliquot of the sample or standard solution.
-
Add approximately 150 mg of anhydrous potassium carbonate to act as a catalyst.[3]
-
Add 10 µL of PFBBr derivatizing agent.[3]
-
Seal the vial tightly and heat at 70°C in a heating block or water bath for 1.5 hours.[3]
-
After cooling to room temperature, the sample is ready for GC injection. The solid potassium carbonate will settle at the bottom.
5. Gas Chromatography Conditions The following conditions are a representative example and may require optimization.
-
Instrument: Gas Chromatograph with FID
-
Column: OV-1 or similar non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 28 mL/min for a packed column, or ~1-2 mL/min for capillary).[3]
-
Temperatures:
-
Injection: 1.5 µL of the supernatant from the derivatized solution.[3]
6. System Suitability Before analysis, inject a derivatized Captopril Disulfide standard to determine its retention time and ensure the chromatographic system can separate it from the derivatized Captopril peak. The resolution between the two peaks should be greater than 1.5.
Data Presentation
Quantitative data for the analysis of Captopril using a GC-FID method after derivatization is summarized below.
| Parameter | Value | Reference |
| Linear Range | 0.25 - 4.00 µmol | [2][3] |
| Detection Limit (S/N=3) | ~40 nmol | [2][3] |
| Intra-day Precision (RSD) | < 2.1% | [3] |
| Inter-day Precision (RSD) | < 2.1% | [3] |
| GC Column | OV-1 (packed) | [2][3] |
| Column Temperature | 255°C (Isothermal) | [3] |
| Detector | Flame Ionization Detector (FID) | [2][3] |
Visualization of Experimental Workflow
The logical flow from sample acquisition to final data analysis is depicted in the following diagram.
Caption: Workflow for GC analysis of Captopril.
References
- 1. phmethods.net [phmethods.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Improved analytical procedure for the measurement of captopril in human plasma by gas chromatography--mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Captopril Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Captopril Impurity C and Impurity E during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution of Captopril Impurity C and E
Issue: You are observing poor separation or complete co-elution of Captopril Impurity C and Captopril Impurity E in your HPLC or UHPLC analysis.
This guide provides a systematic approach to troubleshoot and resolve this common issue.
Initial Assessment & Verification
-
Question 1: Have you confirmed the identity of the co-eluting peaks?
-
Answer: Before optimizing the method, it is crucial to confirm that the co-eluting peaks are indeed Impurity C and Impurity E. This can be achieved by injecting individual reference standards for each impurity. If standards are unavailable, consider techniques like mass spectrometry (MS) to aid in identification based on mass-to-charge ratio.
-
-
Question 2: Are you using a suitable stationary phase?
-
Answer: A C18 column is a good starting point for the analysis of Captopril and its impurities.[1][2][3] For challenging separations like that of Impurity C and E, a high-performance C18 column with a smaller particle size (e.g., 5 µm or less) and a longer column length (e.g., 250 mm) can provide the necessary efficiency for separation.[1][2] A study that successfully resolved these impurities utilized a Luna C18 column (250 x 4.6 mm, 5 µm).[1][2]
-
Method Optimization Strategies
If co-elution is confirmed, the following method parameters should be systematically adjusted.
-
Question 3: Is your mobile phase composition optimized?
-
Answer: The mobile phase composition, particularly the pH and the organic modifier, plays a critical role in the retention and selectivity of ionizable compounds like Captopril and its impurities.
-
pH Adjustment: A mobile phase containing a buffer is essential. A study reported successful separation using a mobile phase consisting of 15 mM phosphoric acid and acetonitrile.[1][2] The low pH ensures that the carboxylic acid functional groups are protonated, leading to better retention on a reversed-phase column.
-
Organic Modifier: Acetonitrile is a commonly used and effective organic modifier for this separation.[1][2]
-
-
-
Question 4: Are you using an isocratic or gradient elution?
-
Answer: Due to the similar chromatographic behavior of Impurity C and E, a gradient elution program is often necessary to achieve adequate resolution.[1][2] An isocratic method may not provide sufficient resolving power. A gradient allows for the separation of early-eluting impurities while sharpening the peaks of later-eluting ones, including the critical pair of Impurity C and E.
-
-
Question 5: Have you optimized the column temperature?
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting the co-elution of Captopril Impurity C and E.
Caption: Troubleshooting workflow for resolving the co-elution of Captopril Impurity C and E.
Frequently Asked Questions (FAQs)
-
Q1: What are Captopril Impurity C and E?
-
A1: Captopril Impurity C is 3-Mercaptoisobutyric acid, and Captopril Impurity E is (2S)-1-[2-Methylpropanoyl]-pyrrolidine-2-carboxylic Acid. Their structural similarities can lead to similar retention behavior on reversed-phase columns.
-
-
Q2: Why do Captopril Impurity C and E co-elute?
-
A2: Co-elution of Impurity C and E is primarily due to their similar physicochemical properties, such as polarity and size. This results in comparable interactions with the stationary and mobile phases under suboptimal chromatographic conditions.
-
-
Q3: Can I use a different column chemistry?
-
Q4: What is a good resolution value to aim for?
-
Q5: How does forced degradation study help in method development?
-
A5: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, help to generate potential degradation products, including Impurities C and E.[1] This ensures that the analytical method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient from its degradation products.
-
Experimental Protocols
Recommended HPLC Method for Separation of Captopril Impurities
This protocol is based on a validated method that successfully separated Captopril and its five official impurities (A, B, C, D, and E).[1][2]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 15 mM Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 95% A, 5% B1-20 min: Linear gradient from 95% A to 50% A |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of Captopril and each impurity in a suitable solvent (e.g., mobile phase A). Prepare a working solution by diluting the stock solutions to the desired concentration.
-
Sample Solution: Dissolve the Captopril drug substance or product in the mobile phase A to achieve a target concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks.
-
Identify the peaks by comparing the retention times with those of the individual standards.
-
Calculate the resolution between the Impurity C and E peaks.
Conceptual Diagram of Separation
The following diagram illustrates the key factors influencing the chromatographic separation of Captopril and its impurities.
Caption: Key factors influencing the chromatographic separation of Captopril impurities.
Data Presentation
Table 1: Comparison of Chromatographic Methods for Captopril Impurity Analysis
| Parameter | Method 1 (Isocratic)[1] | Method 2 (Optimized Gradient)[1][2] |
| Column | Luna C18 (300 x 3.9 mm, 10 µm) | Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 75% Phosphoric Acid (15 mM), 25% ACN | A: 15 mM Phosphoric Acid, B: ACN |
| Elution | Isocratic | Gradient: 5% to 50% B in 19 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 50°C | 50°C |
| Resolution (C & E) | Unsatisfactory (Co-elution) | 1.57 |
| Run Time | > 20 min | < 20 min |
This table clearly demonstrates the superiority of the optimized gradient method in resolving the critical impurity pair.
References
Technical Support Center: Captopril Impurity Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of Captopril and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Captopril observed in HPLC analysis?
A1: The most frequently observed impurity of Captopril is its disulfide dimer, Captopril Disulfide (often referred to as Impurity A).[1][2][3][4][5] This impurity is primarily formed through the oxidation of the thiol group in the Captopril molecule.[5] Other potential impurities that have been identified include Impurities B, C, D, and E.[2]
Q2: What are typical starting conditions for an HPLC method for Captopril and its impurities?
A2: A good starting point for a reversed-phase HPLC (RP-HPLC) method for Captopril and its impurities would involve a C18 column and a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection wavelength is typically set around 210-220 nm.[2][3][4] It is crucial to control the pH of the mobile phase, with acidic conditions (around pH 2.5-3.5) often yielding better peak shapes.[6]
Q3: What is a typical retention time for Captopril and Captopril Disulfide?
A3: Retention times for Captopril and its disulfide impurity can vary significantly depending on the specific HPLC method parameters (e.g., column, mobile phase composition, flow rate). However, in many reported methods, Captopril elutes before Captopril Disulfide. For example, one UHPLC method reported retention times of 1.744 minutes for Captopril and 2.657 minutes for Captopril Disulfide.[1][3][4] Another RP-HPLC method showed a retention time of 4.9 minutes for Captopril.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Captopril and its impurities, with a focus on improving peak shape.
Issue 1: Peak Tailing for Captopril and/or its Impurities
Peak tailing is a common problem in the HPLC analysis of compounds with polar functional groups like the thiol group in Captopril. This phenomenon can compromise resolution and the accuracy of quantification.[7]
Q: Why are my Captopril peaks tailing?
A: Peak tailing for Captopril is often caused by secondary interactions between the analyte and the stationary phase.[7] The primary culprits are often the residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[7] These silanol groups can be deprotonated at higher pH values and interact with the polar thiol group of Captopril, leading to a secondary retention mechanism that causes the peak to tail.
A: How can I fix peak tailing?
Here are several strategies to mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a more acidic range (e.g., pH ≤ 3) can suppress the ionization of the residual silanol groups, thereby minimizing the secondary interactions that cause tailing.[1][6] Phosphoric acid or trifluoroacetic acid are commonly used to acidify the mobile phase.[1][3][4][6]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity.[7] Using a high-quality, end-capped C18 or C8 column can significantly improve the peak shape for polar analytes like Captopril.
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM phosphate (B84403) buffer) can help to mask the residual silanol interactions and improve peak shape.[6] However, be mindful of buffer solubility in the organic portion of the mobile phase.
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, this approach should be used cautiously as it can affect column longevity and is often not necessary with modern, high-quality columns.
Issue 2: Poor Resolution Between Captopril and its Impurities
Q: I am not getting good separation between Captopril and Captopril Disulfide. What can I do?
A: Achieving good resolution is critical for accurate impurity profiling. Here are some steps to improve separation:
-
Optimize the Organic Content of the Mobile Phase: The percentage of organic solvent (acetonitrile or methanol) in the mobile phase has a significant impact on retention and resolution. A systematic approach, such as running a gradient elution first to scout for the optimal organic concentration, followed by fine-tuning in isocratic mode, is recommended.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other to see if it improves the resolution between your peaks of interest.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Select a Different Column: If optimizing the mobile phase does not provide the desired resolution, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a column with a higher efficiency (e.g., smaller particle size or longer column length).
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Captopril and its impurities. These can serve as a starting point for method development and troubleshooting.
Table 1: Example HPLC and UHPLC Methods for Captopril Analysis
| Parameter | Method 1 (UHPLC)[1][3][4] | Method 2 (HPLC)[2] | Method 3 (HPLC)[6] |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Luna C18(2), 5 µm, 250 x 4.6 mm | ODSI C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol:Water:Trifluoroacetic Acid (55:45:0.05 v/v/v) | Acetonitrile and 15 mM Phosphoric Acid (gradient) | Water:Acetonitrile (60:40 v/v), pH 2.5 with Orthophosphoric Acid |
| Flow Rate | 0.1 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | 220 nm | 210 nm | 203 nm |
| Column Temp. | Not Specified | 50 °C | Ambient |
| Retention Time (Captopril) | 1.744 min | ~10 min (estimated from chromatogram) | 4.9 min |
| Retention Time (Captopril Disulfide) | 2.657 min | ~12 min (estimated from chromatogram) | Not Reported |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of Captopril.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. arxiv.org [arxiv.org]
- 5. phmethods.net [phmethods.net]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Optimizing mobile phase for Captopril impurity separation
Welcome to the technical support center for the analysis of Captopril and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity to monitor for in Captopril analysis?
A1: The primary and most common degradation product of Captopril is Captopril disulfide, also known as Impurity A.[1][2][3] This impurity is formed through the oxidation of the thiol group in the Captopril molecule.[1][3][4] Therefore, ensuring adequate resolution between Captopril and Captopril disulfide is a critical aspect of method development.
Q2: What are the typical starting conditions for mobile phase selection in Captopril impurity analysis?
A2: A common starting point for reversed-phase HPLC analysis of Captopril and its impurities involves a mobile phase consisting of an acidic aqueous buffer and an organic modifier.[1][2][5] Typically, a phosphate (B84403) buffer or dilute phosphoric acid is used to maintain a low pH (around 2.5-3.5), which helps in achieving good peak shape for the acidic analytes.[5] Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers.[1][4][6]
Q3: What type of HPLC column is recommended for Captopril impurity separation?
A3: C18 columns are the most widely used stationary phases for the separation of Captopril and its impurities due to their hydrophobicity, which provides good retention and separation of the relatively polar Captopril and its related substances.[1][2][4][5] Both traditional HPLC and UHPLC columns with C18 chemistry have been successfully employed.
Q4: Is gradient or isocratic elution better for separating Captopril impurities?
A4: The choice between gradient and isocratic elution depends on the complexity of the sample and the number of impurities being monitored.
-
Isocratic elution , where the mobile phase composition remains constant, can be sufficient for separating Captopril from its main impurity, Captopril disulfide.[4]
-
Gradient elution , where the proportion of the organic solvent is increased over time, is often necessary for separating a wider range of impurities with different polarities, including those that may be present in forced degradation samples.[1][2] A gradient program allows for the elution of both early and late-eluting impurities within a reasonable run time while maintaining good resolution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Captopril impurities.
Problem 1: Poor resolution between Captopril and Captopril Disulfide (Impurity A).
-
Cause: The mobile phase may lack sufficient selectivity for these two closely related compounds.
-
Solution:
-
Adjust Organic Modifier Percentage: Fine-tune the percentage of acetonitrile or methanol in the mobile phase. A slight decrease in the organic modifier concentration will increase retention and may improve resolution.
-
Modify Mobile Phase pH: Ensure the pH of the aqueous phase is low and stable, typically between 2.5 and 3.5.[5] A consistent pH is crucial for reproducible retention times and selectivity.
-
Consider a Different Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter selectivity and potentially resolve the peaks.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[2]
-
Problem 2: Peak tailing for the Captopril peak.
-
Cause: This is often due to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Solution:
-
Check Mobile Phase pH: An inappropriate pH can lead to the ionization of silanol (B1196071) groups on the silica (B1680970) support, causing peak tailing for acidic compounds like Captopril. Ensure the pH is sufficiently low.
-
Use a High-Purity Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions.
-
Sample Solvent Mismatch: Dissolve the sample in the initial mobile phase composition to avoid peak distortion. Injecting a sample in a solvent much stronger than the mobile phase can cause peak fronting or tailing.
-
Problem 3: Co-elution of other impurities (e.g., Impurity C and E).
-
Cause: The chromatographic conditions may not be optimized to separate impurities with very similar chemical structures and polarities.
-
Solution:
-
Implement a Gradient Elution Program: A shallow gradient can effectively separate closely eluting peaks.[2] Experiment with different gradient slopes and starting/ending organic percentages.
-
Evaluate Different Stationary Phases: If a standard C18 column does not provide adequate resolution, consider a C18 column with a different bonding chemistry or a phenyl-hexyl column to introduce different selectivity.
-
Problem 4: Appearance of unexpected peaks in the chromatogram.
-
Cause: These could be degradation products, contaminants from the sample preparation, or impurities from the mobile phase itself. Captopril is known to be unstable in solution and can degrade when exposed to air (oxidation) or light.[3][4]
-
Solution:
-
Perform Forced Degradation Studies: Subject the Captopril standard to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[1][2]
-
Analyze a Blank Gradient: Run a blank gradient (injecting only the sample solvent) to identify any peaks originating from the mobile phase or the system.
-
Ensure Proper Sample Handling: Prepare Captopril solutions fresh and protect them from light and air to minimize degradation before injection.[3][7]
-
Experimental Protocols
Below are examples of detailed methodologies for Captopril impurity separation.
Method 1: Gradient HPLC Method for Comprehensive Impurity Profiling
This method is suitable for separating multiple known impurities and degradation products.[1][2]
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 15 mM Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Method 2: Isocratic UHPLC Method for Captopril and Captopril Disulfide
This is a rapid method focused on the primary impurity.[3][4]
-
Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: Methanol:Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)
-
Flow Rate: 0.1 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Data Presentation
Table 1: Comparison of Chromatographic Methods for Captopril Impurity Analysis
| Parameter | Method 1 (Gradient HPLC) | Method 2 (Isocratic UHPLC) | European Pharmacopoeia (Referenced)[1] |
| Column | Luna C18 (250x4.6 mm, 5µm) | Waters Acquity BEH C18 (50x2.1 mm, 1.7µm) | Luna C18 (300x3.9 mm, 10µm) |
| Mobile Phase | A: 15mM H₃PO₄B: Acetonitrile | Methanol:Water:TFA (55:45:0.05) | 75% 15mM H₃PO₄, 25% Acetonitrile |
| Elution Type | Gradient | Isocratic | Isocratic |
| Flow Rate | 1.2 mL/min | 0.1 mL/min | 1.0 mL/min |
| Detection | 210 nm | 220 nm | Not Specified in Snippet |
| Run Time | ~20 minutes for separation | < 3 minutes | Not Specified in Snippet |
| Key Separations | Captopril and impurities A, B, C, D, E | Captopril and Captopril disulfide | Captopril and impurities |
Table 2: Typical Retention Times (in minutes)
| Analyte | Method 1 (Gradient HPLC)[1] | Method 2 (Isocratic UHPLC)[3][4] |
| Captopril | ~10.5 | 1.744 |
| Captopril Disulfide (Impurity A) | ~17.5 | 2.657 |
| Impurity B | ~12.0 | Not Reported |
| Impurity C | ~14.0 | Not Reported |
| Impurity D | ~15.5 | Not Reported |
| Impurity E | ~14.2 | Not Reported |
Note: Retention times are approximate and can vary based on the specific system, column age, and exact mobile phase preparation.
Visualizations
Caption: A typical experimental workflow for Captopril impurity analysis by HPLC.
Caption: A logical troubleshooting guide for common HPLC issues in Captopril analysis.
References
Troubleshooting poor resolution in Captopril impurity profiling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor resolution during the impurity profiling of Captopril.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chromatogram shows poor resolution between Captopril and its impurities, particularly Captopril Disulfide (Impurity A). What should I check first?
A1: Start by reviewing your mobile phase composition and sample preparation.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor affecting the retention and resolution of Captopril and its impurities.[1] For acidic compounds like Captopril, using a low pH buffer (e.g., phosphoric acid, pH < 3.5) can suppress the ionization of the carboxylic acid group, leading to better peak shape and improved separation.[2]
-
Organic Modifier Concentration: The percentage of the organic solvent (typically acetonitrile (B52724) or methanol) significantly impacts retention times. If peaks are eluting too quickly and merging, consider decreasing the organic solvent concentration or using a shallower gradient.[1][2]
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[3] Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening, leading to poor resolution.[3]
Q2: I'm still facing resolution issues after optimizing the mobile phase. Could the column be the problem?
A2: Yes, the analytical column is a primary factor in achieving adequate resolution.
-
Column Degradation: Over time, columns can degrade, leading to peak broadening and loss of resolution.[4] This can be caused by clogged frits or deterioration of the stationary phase. Consider cleaning the column according to the manufacturer's instructions or replacing it if it's old or has been used extensively.
-
Stationary Phase Chemistry: A standard C18 column is commonly used. However, if you are struggling to separate critical pairs like Impurity C and Impurity E, switching to a column with a different selectivity (e.g., a Phenyl or Cyano phase) might provide the necessary resolution.[2][5]
-
Column Dimensions and Particle Size: Using a longer column or a column packed with smaller particles (e.g., < 3 µm) increases efficiency and can significantly improve resolution.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with sub-2 µm particles, are highly effective for resolving complex mixtures.[6][7]
Q3: Can instrument parameters like flow rate and temperature affect my separation?
A3: Absolutely. Optimizing these parameters can have a significant impact.
-
Flow Rate: Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.[2] An optimal flow rate must be determined for your specific column and separation.
-
Column Temperature: Increasing the column temperature (e.g., to 40-50°C) reduces the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks and better resolution.[2][5] However, be mindful of the thermal stability of Captopril and its impurities.[2]
Q4: My peaks are broad and tailing. How can I improve the peak shape?
A4: Poor peak shape is a common contributor to low resolution.
-
Check for Dead Volume: Extra-column dead volume in the HPLC system (e.g., from excessive tubing length or poorly made connections) can cause significant peak broadening. Ensure all connections are secure and tubing lengths are minimized.
-
Adjust Mobile Phase pH: As mentioned, an incorrect pH can cause peak tailing for ionizable compounds. Ensure the pH is optimized to keep Captopril in a single ionic form.
-
Sample Overload: Injecting too much sample can overload the column, leading to broad, asymmetric peaks.[4] Try reducing the injection volume or the concentration of your sample.
Data Presentation: HPLC Method Parameters
The following tables summarize different HPLC and UHPLC methods developed for Captopril impurity profiling, providing a basis for method development and troubleshooting.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (Improved Gradient) | Method 2 (Isocratic) |
| Column | Luna C18 (250 x 4.6 mm, 5 µm)[5][8] | Phenomenex Gemini-NX C18 (250 x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 15 mM Phosphoric Acid[5] | 0.1% v/v Phosphoric Acid in Water[9] |
| Mobile Phase B | Acetonitrile (ACN)[5] | Methanol[9] |
| Elution Mode | Gradient[5][8] | Isocratic (53% A : 47% B)[9] |
| Flow Rate | 1.2 mL/min[5][8] | 1.0 mL/min[9] |
| Temperature | 50°C[5][8] | Not Specified |
| Detection (UV) | 210 nm[5][8] | Not Specified |
| Resolution | Good resolution (R > 1.5) for impurities A, B, C, D, and E.[5] | Not Specified |
Table 2: UHPLC Method Parameters
| Parameter | Method 3 (UHPLC) |
| Column | Waters Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase | Methanol (B129727):Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)[6][7] |
| Elution Mode | Isocratic[6][7] |
| Flow Rate | 0.1 mL/min[6][7] |
| Temperature | Not Specified |
| Detection (UV) | 220 nm[6][7] |
| Key Separation | Baseline resolution of Captopril (1.74 min) and Captopril Disulfide (2.66 min).[6][7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Captopril Impurity Profiling
This protocol is based on a validated gradient method known to effectively separate Captopril from its main impurities.[5]
1. Materials and Reagents:
-
Captopril Reference Standard and Impurity Standards (A, B, C, D, E)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (HPLC Grade)
-
Methanol (HPLC Grade, for sample preparation)
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 15 mM Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.2 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL (typical, may need optimization).
-
Gradient Program:
-
0-1 min: 90% A, 10% B
-
1-20 min: Linear gradient from 90% A to 50% A
-
(Follow with a re-equilibration step at initial conditions before the next injection)
-
3. Solution Preparation:
-
Standard Solution: Prepare a stock solution of Captopril in methanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.5 mg/mL).[5] Captopril is known to be unstable in aqueous solutions, so fresh preparation is recommended.[5][6]
-
Resolution Solution: Prepare a solution containing Captopril and key impurities (especially critical pairs like C and E) to verify that the system can achieve adequate separation.
4. System Suitability:
-
Inject the resolution solution.
-
The resolution (Rs) between all specified impurity peaks and the Captopril peak should be greater than 1.5.[5]
-
The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
5. Analysis:
-
Inject the blank (mobile phase), followed by the standard solution and then the test samples.
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the standards.
Visualizations
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. mastelf.com [mastelf.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. scispace.com [scispace.com]
- 6. phmethods.net [phmethods.net]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing matrix effects in Captopril impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in Captopril impurity analysis. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Captopril impurity analysis?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as excipients in a pharmaceutical formulation or endogenous substances in biological samples.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target Captopril impurities, leading to either ion suppression or enhancement.[1][2] This interference can compromise the accuracy, precision, and sensitivity of your analytical method, potentially leading to unreliable quantification of impurities.[3][4]
Q2: I am observing poor peak shapes and inconsistent results for my Captopril impurities. Could this be due to matrix effects?
A2: Yes, poor chromatography and inconsistent results are common indicators of matrix effects.[5] Matrix components can interfere with the analytical column, leading to peak tailing, broadening, or shifting retention times. The inconsistent ionization caused by matrix effects can also lead to poor reproducibility of your results.[5] It is also important to consider that Captopril itself can degrade in solution, so proper sample handling and stability are crucial.[6]
Q3: What are the most common impurities of Captopril I should be aware of?
A3: The most common degradation product of Captopril is Captopril disulfide (Impurity A), which can form under various stress conditions, particularly oxidative stress.[7] Other known impurities that may be present are Impurities B, C, D, and E. Forced degradation studies have shown that numerous unknown impurities can also form, especially under UV light and oxidative conditions.[7]
Q4: How can I identify if I have a matrix effect problem in my analysis?
A4: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solution versus its response when spiked into a blank matrix sample (a sample prepared without the analyte).[3] A significant difference in signal intensity indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Any signal suppression or enhancement observed when a blank matrix is injected demonstrates the presence of co-eluting matrix components.[5]
Troubleshooting Guide
Issue 1: Low signal intensity or complete signal loss for Captopril impurities.
This is a classic sign of ion suppression, where matrix components co-eluting with your analytes of interest interfere with their ionization in the mass spectrometer source.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Modify the Gradient: Adjust the mobile phase gradient to better separate the impurities from the matrix components. A shallower gradient can improve resolution.
-
Change the Stationary Phase: If using a standard C18 column, consider a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity. For polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be beneficial.[3]
-
-
Enhance Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for your sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analytes of interest from the matrix based on their solubility in different immiscible solvents.
-
Protein Precipitation (for biological samples): If analyzing biological samples, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common first step to remove proteins, which are a major source of matrix effects.[4]
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a labeled standard is unavailable, a structural analog can be used.[8]
-
Issue 2: High variability in quantitative results between sample preparations.
High relative standard deviation (RSD) in your results often points to inconsistent matrix effects or sample preparation.
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure your sample preparation method is robust and reproducible. Pay close attention to factors like pH, extraction time, and solvent volumes.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of the matrix.[9]
-
Dilute the Sample: A simple yet often effective strategy is to dilute the sample. This reduces the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that after dilution, the concentration of your impurities is still above the limit of quantification (LOQ).
Experimental Protocols
Protocol 1: HPLC-UV Method for Captopril Impurity Profiling
This protocol is based on a stability-indicating HPLC method for the separation of Captopril and its official impurities.[7]
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 15 mM Phosphoric Acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-20 min: 5% to 50% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 210 nm
Protocol 2: UPLC-MS/MS Method for Captopril and Impurities
This protocol is a sensitive method for the quantification of Captopril and its disulfide impurity.[10]
-
Column: C18 column (e.g., Acquity UPLC BEH C18)
-
Mobile Phase: Methanol and 0.1% Formic Acid in water (90:10, v/v)
-
Flow Rate: 0.7 mL/min
-
Ionization Mode:
-
Positive mode for Captopril
-
Negative mode for Captopril disulfide and other impurities
-
-
Detection: Tandem Mass Spectrometer (MS/MS)
Data Presentation
Table 1: Forced Degradation of Captopril and Formation of Impurity A
| Stress Condition | Captopril Degradation (%) | Impurity A (Captopril Disulfide) Formation | Number of Unknown Impurities (>0.50%) |
| Oxidative (3% H2O2) | >88% | Major Product | 15 |
| UV Light Exposure | Significant | Present | Highest Number |
| Thermal Degradation | Less Significant | Minimal | Few |
| Acidic/Basic Hydrolysis | Moderate | Present | Several |
Data synthesized from forced degradation studies.[7]
Table 2: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Sample Preparation Method | Analyte Recovery | Reduction in Ion Suppression | Throughput |
| Dilute and Shoot | High | Low | High |
| Protein Precipitation | Good | Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | Medium |
| Solid Phase Extraction (SPE) | High | Excellent | Low |
This table provides a qualitative comparison of common sample preparation techniques.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. pharmag33k.com [pharmag33k.com]
- 10. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Captopril Impurities
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing sensitivity for the detection of low-level Captopril (B1668294) impurities. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of Captopril and its related compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the analysis of Captopril impurities, particularly when aiming for high sensitivity.
Question: Why am I seeing poor peak shapes (tailing or fronting) for Captopril and its impurities?
Answer:
Poor peak shapes can significantly impact the accuracy and sensitivity of your analysis. Several factors can contribute to this issue:
-
Column Degradation: The stationary phase of your column can degrade over time, especially with aggressive mobile phases or improper storage. A clogged or deteriorated packing can lead to uneven flow and peak distortion.
-
Incorrect Mobile Phase Composition: The pH, ionic strength, or organic modifier concentration of the mobile phase plays a crucial role in achieving optimal peak shapes for ionizable compounds like Captopril.
-
Excessive Sample Load: Overloading the column with a sample concentration that is too high can lead to peak tailing and broadening.[1]
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanol (B1196071) groups) can cause peak tailing.
Troubleshooting Steps:
-
Column Evaluation:
-
Mobile Phase Optimization:
-
Ensure the mobile phase is properly prepared, filtered, and degassed.[1]
-
Adjust the pH of the aqueous component. For Captopril, acidic mobile phases (e.g., using phosphoric acid or trifluoroacetic acid) are often employed to suppress the ionization of the carboxylic acid group and improve peak shape.[2][3]
-
Experiment with the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration to achieve better peak symmetry.
-
-
Sample Concentration:
-
Dilute your sample and reinject to see if the peak shape improves.
-
-
Mitigate Secondary Interactions:
-
Use a column with end-capping to reduce silanol interactions.
-
Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations to block active sites, though this may affect MS compatibility.
-
Question: I am experiencing a noisy or drifting baseline. What could be the cause and how can I fix it?
Answer:
A noisy or drifting baseline can interfere with the detection and quantification of low-level impurities. The common culprits include:
-
Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase can lead to baseline instability.
-
Detector Issues: A dirty flow cell or a deteriorating lamp in a UV detector can cause noise and drift.
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and an unstable baseline.[1]
-
Incomplete System Equilibration: The column and detector may not have been sufficiently equilibrated with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase Preparation:
-
Use high-purity solvents (HPLC or LC-MS grade).
-
Filter and degas the mobile phase before use.[1] An in-line degasser is highly recommended.
-
-
Detector Maintenance:
-
Flush the detector flow cell with an appropriate solvent (e.g., isopropanol).
-
Check the detector lamp's usage hours and replace it if necessary.
-
-
System Check:
-
Perform a leak test to ensure all fittings are secure.
-
Allow sufficient time for the entire system to equilibrate with the mobile phase before starting your analytical run. A stable baseline should be achieved before injecting any samples.
-
Question: My sensitivity is too low, and I cannot detect the expected low-level impurities. How can I improve it?
Answer:
Low sensitivity is a common challenge when analyzing trace-level impurities. Here are several strategies to enhance your method's sensitivity:
-
Optimize Detection Wavelength: Captopril lacks a strong chromophore, making UV detection at lower wavelengths (e.g., 210-220 nm) necessary for better sensitivity.[2][3]
-
Increase Injection Volume: Injecting a larger volume of your sample can increase the signal intensity. However, be mindful of potential peak broadening.
-
Sample Pre-concentration: If the impurity levels are extremely low, consider using solid-phase extraction (SPE) to concentrate the impurities before analysis.
-
Use a More Sensitive Detector: If available, switching from a UV detector to a mass spectrometer (LC-MS/MS) can significantly improve sensitivity and selectivity.[4][5][6]
-
Derivatization: Captopril's thiol group can be derivatized to introduce a chromophore or fluorophore, enhancing its detectability with UV or fluorescence detectors.[7]
Troubleshooting Workflow for Low Sensitivity:
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. phmethods.net [phmethods.net]
- 3. scispace.com [scispace.com]
- 4. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Captopril Aqueous Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Captopril (B1668294) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Captopril in aqueous solutions?
A1: The primary degradation pathway for Captopril in aqueous solutions is oxidation. The thiol group (-SH) of the Captopril molecule is susceptible to oxidation, leading to the formation of Captopril disulfide, which is the main degradation product.[1][2][3][4][5][6][7][8] This reaction is often catalyzed by factors such as oxygen, metal ions, and pH.[1][4][9]
Q2: What are the key factors that influence the stability of Captopril in aqueous solutions?
A2: Several factors can significantly impact the stability of Captopril in aqueous solutions:
-
pH: The pH of the solution is a critical factor. Captopril exhibits maximum stability in acidic conditions, specifically at a pH below 4.0.[4][10] As the pH increases, the rate of oxidation and degradation also increases.[1][4]
-
Temperature: Higher temperatures accelerate the degradation of Captopril.[11][12][13] It is recommended to store Captopril solutions at refrigerated temperatures (around 4-5°C) to enhance stability.[11][14]
-
Oxygen: The presence of dissolved oxygen in the aqueous solution promotes the oxidative degradation of Captopril to its disulfide form.[1][14]
-
Metal Ions: Trace metal ions, such as cupric ions, can catalyze the oxidation of Captopril.[1][4]
-
Excipients: The presence of other substances in the formulation can either enhance or reduce stability. For instance, chelating agents like EDTA can improve stability by sequestering metal ions, while some sugars and syrups may accelerate degradation.[4][12][14]
Q3: How can I improve the stability of my Captopril aqueous formulation?
A3: To enhance the stability of your Captopril solution, consider the following strategies:
-
pH Adjustment: Maintain the pH of the solution below 4.0 using a suitable buffer system, such as a citrate-phosphate buffer.[4]
-
Temperature Control: Store the solution at refrigerated temperatures (e.g., 5°C).[14]
-
Use of Antioxidants and Chelating Agents: Incorporate antioxidants like ascorbic acid or chelating agents such as disodium (B8443419) edetate (EDTA) into your formulation.[11][12][15] EDTA is effective at sequestering metal ions that catalyze oxidation.[4][9][12]
-
Deoxygenation: While not always essential if a chelating agent is present, purging the solution with an inert gas like nitrogen can help to remove dissolved oxygen.[12]
-
Vehicle Selection: Aqueous solutions prepared with purified water are generally more stable than those prepared in syrups.[14][16]
Q4: What is the expected shelf-life of a Captopril aqueous solution?
A4: The shelf-life of a Captopril aqueous solution is highly dependent on the formulation and storage conditions. For a 1 mg/mL Captopril solution in purified water with 0.1% disodium edetate, stored at 5°C, it can be chemically and microbiologically stable for up to two years.[9] A solution prepared from tablets in water and stored at 5°C was found to be stable for about 20 days, while a solution from powder was stable for about 27 days.[14] Another study showed stability for 30 days at 4°C when prepared with distilled water in a PVC container and protected from light.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of Captopril potency in solution. | High pH of the solution. | Adjust the pH to below 4.0 using a suitable buffer.[4] |
| Elevated storage temperature. | Store the solution at a refrigerated temperature (around 4-5°C).[11][14] | |
| Presence of oxidizing agents or metal ion contaminants. | Add a chelating agent like EDTA (e.g., 0.01-0.1%) to the formulation.[4][9][12] Consider using an antioxidant like ascorbic acid.[11][15] | |
| High oxygen content in the solution. | Purge the solution and the headspace of the container with an inert gas like nitrogen.[12] | |
| Precipitate formation in the Captopril solution. | Formation of Captopril disulfide, which has lower aqueous solubility than Captopril. | This is a sign of significant degradation. Review your formulation and storage conditions to minimize oxidation. The formulation may need to be discarded and a fresh, more stable one prepared. |
| Inconsistent stability results between batches. | Variability in the purity of water or other excipients. | Use high-purity water (e.g., distilled or purified water) for all formulations.[11] Ensure consistent quality and purity of all excipients. |
| Differences in preparation methods. | Standardize the preparation protocol, including the order of addition of ingredients and mixing procedures. | |
| Discoloration of the solution. | Degradation of Captopril or other components in the formulation. | Investigate the cause of discoloration through analytical testing. It may indicate significant degradation, and the solution should not be used. |
Data Summary
Table 1: Stability of Captopril in Aqueous Solutions under Various Conditions
| Captopril Source | Vehicle | Storage Temperature (°C) | Stability Period | Reference |
| Tablets | Water | 5 | ~20 days | [14] |
| Powder | Water | 5 | ~27 days | [14] |
| Powder (1 mg/mL) | Distilled Water | 4 | 30 days | [11] |
| Powder (1 mg/mL) | Distilled Water | 25 | Less stable than at 4°C | [11] |
| Tablets (1 mg/mL) | Purified Water with 0.1% EDTA | 5 | 2 years | [9] |
| Tablets (1 mg/mL) | Purified Water with 0.1% EDTA | Room Temperature | 2 years | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Captopril
This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method for assessing the stability of Captopril in aqueous solutions by separating it from its primary degradation product, Captopril disulfide.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., Luna C8, 5µm, 4.6 mm x 250 mm).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 20 µL.[17]
-
Column Temperature: Ambient.[17]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Captopril reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the Captopril formulation with the mobile phase to a concentration within the linear range of the assay.
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of Captopril.
-
Inject the sample solution.
4. Data Analysis:
-
Calculate the concentration of Captopril in the sample by comparing its peak area to that of the standard solution.
-
Monitor the decrease in the Captopril peak and the increase in the Captopril disulfide peak over time to determine the degradation rate.
Visualizations
Caption: Oxidative degradation pathway of Captopril.
Caption: Troubleshooting workflow for Captopril stability.
References
- 1. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAPTOPRIL DISULFIDE | 64806-05-9 [chemicalbook.com]
- 3. Captopril Disulfide | CAS 64806-05-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chuv.ch [chuv.ch]
- 10. researchgate.net [researchgate.net]
- 11. [Stability study of an aqueous formulation of captopril at 1 mg/ml] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Stability of captopril in some aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uspharmacist.com [uspharmacist.com]
- 16. Stability of captopril in some aqueous systems | Semantic Scholar [semanticscholar.org]
- 17. tsijournals.com [tsijournals.com]
- 18. [PDF] Validation of analytical method for captopril extemporaneous preparations by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 19. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Captopril Impurities as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Captopril (B1668294) and its impurities, in accordance with the International Council for Harmonisation (ICH) guidelines. The presented data, compiled from various studies, offers a valuable resource for method development, validation, and routine quality control of Captopril drug substances and products.
Comparison of Validated RP-HPLC Methods
The following table summarizes the performance characteristics of different reversed-phase high-performance liquid chromatography (RP-HPLC) methods developed and validated for the analysis of Captopril and its impurities. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.75 - 20[1][2] | 2.5 - 50[3] | 5 - 60 |
| Correlation Coefficient (r²) | 0.9995[1][2] | > 0.999[3] | > 0.999 |
| Accuracy (% Recovery) | 97.4 - 99.8[2] | 98 - 102 | 99.18 - 100.15[4] |
| Precision (% RSD) | < 2.0[1] | < 2.0 | 0.13 - 0.20[4] |
| LOD (µg/mL) | 0.4 | 1 ng/mL | 0.3[4] |
| LOQ (µg/mL) | 1.0 | 4 ng/mL | 1.0[4] |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for Captopril impurities are outlined below, based on ICH Q2(R1) guidelines.
System Suitability
The system suitability is evaluated to ensure the chromatographic system is adequate for the intended analysis. This is typically performed by injecting a standard solution multiple times.
-
Procedure: A standard solution of Captopril and its main impurity, Captopril disulfide, is injected six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas should be not more than 2.0%. The resolution between Captopril and Captopril disulfide should be greater than 2.0. The tailing factor for the Captopril peak should be not more than 2.0.
Specificity (Forced Degradation Studies)
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the analytical method.
-
Acid Degradation: Captopril is exposed to 1 M HCl at 60°C for 2 hours.
-
Base Degradation: Captopril is treated with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Captopril is subjected to 3% H₂O₂ at room temperature for 1 hour.[4]
-
Thermal Degradation: Captopril powder is kept at 105°C for 24 hours.
-
Photolytic Degradation: Captopril solution is exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed to assess for any degradation products and to ensure that the Captopril peak is free from any co-eluting peaks.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five concentrations of Captopril and its impurities are prepared and injected.
-
Analysis: A calibration curve is generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) is calculated.
-
Acceptance Criteria: The correlation coefficient should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of analyte have been added.
-
Procedure: Known amounts of Captopril and its impurities are spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: The samples are analyzed, and the percentage recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): At least six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, and on different instruments.
-
Analysis: The %RSD of the results is calculated.
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Formulae:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: The effect of small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) is evaluated.
-
Analysis: The system suitability parameters are checked under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.
Visualizations
Logical Workflow of Analytical Method Validation
References
A Comparative Guide to Linearity and Range for Captopril EP Impurity C Quantification
This guide provides a detailed comparison of analytical methods for the quantification of Captopril EP Impurity C, a critical quality attribute in the production of the widely used angiotensin-converting enzyme (ACE) inhibitor, Captopril. The linearity and range of an analytical procedure are fundamental validation parameters that demonstrate its ability to produce results that are directly proportional to the concentration of the analyte within a given range. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of appropriate analytical methodologies.
Quantitative Data Summary
The following tables summarize the linearity and range of different analytical methods reported for the quantification of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Parameter | Improved HPLC-UV Method | European Pharmacopoeia (EP) Method |
| Linearity Range | 0.9 - 9 µg/mL[1] | Not explicitly stated, but the limit is defined[2] |
| Correlation Coefficient (r²) | > 0.9998[1] | Not specified |
| Limit of Impurity C | - | ≤ 0.15%[2] |
Table 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
| Parameter | UPLC-MS/MS Method |
| Linearity Range | 10 - 250 ng/mL (for Captopril Disulphide - a related impurity)[3] |
| Correlation Coefficient (r²) | Not specified |
Note: Data for Captopril Disulphide (another impurity) is presented as a reference for a highly sensitive method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Improved High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers enhanced separation and sensitivity compared to the standard pharmacopoeial method.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase : A gradient elution using a mixture of 15 mM phosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B)[1][4].
-
Injection Volume : Not specified.
-
Standard Preparation : Standard solutions of Captopril Impurity C were prepared in methanol[1].
2. European Pharmacopoeia (EP) Method for Related Substances
This is the official method for controlling impurities in Captopril.
-
Instrumentation : Liquid chromatograph.
-
Column : Dimensions and material not specified in the provided information.
-
Mobile Phase : A mixture of phosphoric acid, acetonitrile R1, and water R (0.8:100:900 V/V/V)[2].
-
Flow Rate : 1.5 mL/min[2].
-
Detection : Spectrophotometer at 210 nm[2].
-
Injection Volume : 25 µL[2].
-
Reference Solution Preparation : A reference solution is prepared containing a known concentration of Captopril Impurity C CRS[2].
3. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, suitable for trace-level impurity quantification.
-
Instrumentation : UPLC system coupled with a tandem mass spectrometer.
-
Elution : Isocratic elution with a mobile phase consisting of methanol (B129727) and 0.1% formic acid (90:10, v/v)[3].
-
Detection : Performed using a tandem mass spectrometer in negative mode for impurities like Captopril Disulphide[3].
-
Linearity Preparation : Calibration standards were prepared by making serial dilutions in methanol[3].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the linearity and range of an analytical method for this compound quantification.
Caption: Workflow for Linearity and Range Determination.
References
Determining Detection and Quantitation Limits for Captopril Impurity C: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, can contain several impurities, with Captopril Impurity C (3-Mercapto-2-methylpropanoic acid) being a key compound to monitor. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Captopril Impurity C, presenting experimental data from established techniques.
Comparison of Analytical Methods
The selection of an analytical method for impurity determination is often a balance between sensitivity, selectivity, and accessibility. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and robust technique. More advanced methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer significantly higher sensitivity.
Below is a summary of the LOD and LOQ values for Captopril Impurity C obtained by HPLC-UV and a discussion on the expected performance of a UPLC-MS/MS method based on the analysis of a structurally similar compound.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Captopril Impurity C | 0.345 µg/mL | 0.837 µg/mL |
| UPLC-MS/MS | Captopril (as a proxy for impurity sensitivity) | Potentially in the low ng/mL range | Potentially in the low to mid ng/mL range |
The UPLC-MS/MS data is an estimation based on the significantly higher sensitivity of this technique for the parent drug, Captopril, as a specific study detailing the LOD and LOQ for Captopril Impurity C using this method was not publicly available.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for the HPLC-UV method used to determine the LOD and LOQ of Captopril Impurity C.
HPLC-UV Method for Captopril Impurity C
This method was developed for the impurity profiling of Captopril and its related substances.[1]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 15 mM phosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-20 min: Gradient to 50% A, 50% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Standard solutions of Captopril Impurity C were prepared in methanol.
Determination of LOD and LOQ
The LOD and LOQ for the HPLC-UV method were established based on the signal-to-noise ratio.[1] This approach involves comparing the signal height of the analyte to the background noise of the baseline.
-
LOD Calculation: The limit of detection was determined as the concentration at which the signal-to-noise ratio is approximately 3:1.
-
LOQ Calculation: The limit of quantitation was determined as the concentration at which the signal-to-noise ratio is approximately 10:1.
Workflow for LOD and LOQ Determination
The process of determining the LOD and LOQ of an analytical method follows a structured workflow to ensure accuracy and compliance with regulatory guidelines. This workflow is applicable to various analytical techniques, including HPLC and UPLC-MS/MS.
References
Robustness of Captopril Impurity Analysis: A Comparative Guide to HPLC and UHPLC Methods
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a detailed comparison of the robustness of various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the analysis of captopril (B1668294) and its impurities. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
This publication presents a comparative overview of several reported methods, summarizing their performance under various robustness challenges. The data is intended to assist in the selection and implementation of a suitable and robust analytical method for captopril impurity profiling.
Comparative Analysis of Method Robustness
The robustness of an analytical method is a critical attribute, ensuring its reliability and transferability between different laboratories and instruments. Here, we compare the robustness of three distinct chromatographic methods for captopril analysis: a conventional Reverse-Phase HPLC (RP-HPLC) method, a "green" RP-HPLC method, and an Ultra-High-Performance Liquid Chromatography (UHPLC) method. The data is summarized from published validation studies.
| Parameter Varied | Method 1: RP-HPLC[1] | Method 2: "Green" RP-HPLC[2] | Method 3: UHPLC[3][4][5] |
| Mobile Phase Composition | Acetonitrile (B52724) content: 28-36% v/v | Ethanol (B145695) content: ± 2% | Not explicitly quantified in terms of impact on impurity resolution in the provided results. Youden's test considered multiple parameter variations simultaneously. |
| pH: 2.8-3.6 | - | Mobile Phase ACN/Water ratio varied. | |
| Flow Rate | - | ± 0.2 mL/min (1.3 to 1.7 mL/min) | Flow rate varied. |
| Column Temperature | 22-32°C | ± 3°C (37 to 43°C) | Column temperature varied. |
| Detection Wavelength | - | ± 3 nm | Wavelength varied. |
| Observed Impact on System Suitability and Assay Results | Acetonitrile content and pH were found to be significant factors affecting retention time and resolution. The optimized method produced sharp peaks with good resolution (>2). | No significant changes in method performance were observed. The relative standard deviation (RSD) of the assay results remained below 2%. | The UHPLC method was found to be highly robust concerning captopril content. The highest variation in captopril content was 0.96% when seven analytical parameters were varied simultaneously using Youden's test. |
Experimental Protocols
Detailed methodologies for the compared analytical methods are provided below to allow for replication and further evaluation.
Method 1: Stability-Indicating RP-HPLC with Quality by Design[1]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and a pH-adjusted aqueous phase. The robustness study explored acetonitrile content from 28% to 36% and a pH range of 2.8 to 3.6.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: The robustness study was conducted between 22°C and 32°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the captopril sample in a suitable diluent to achieve a known concentration.
-
Standard Preparation: Prepare a standard solution of captopril and its known impurities in the same diluent.
Method 2: "Green" RP-HPLC Method[2]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of ethanol, water, and phosphoric acid (35:65:0.05, v/v/v). Robustness was checked by varying the ethanol content by ±2%.[2]
-
Flow Rate: 1.5 mL/min. Robustness was evaluated at 1.3 and 1.7 mL/min.[2]
-
Column Temperature: 40°C. Robustness was assessed at 37°C and 43°C.[2]
-
Detection: UV detector. The wavelength was varied by ±3 nm during the robustness study.[2]
-
Sample and Standard Preparation: Prepare sample and standard solutions of captopril in the mobile phase.
Method 3: UHPLC Method with Youden's Test for Robustness[3][4][5]
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatograph.
-
Column: Ascentis Express C18 Fused-Core® (4.6 mm × 150 mm, 5 µm) was noted to reduce retention time significantly compared to a Nucleosil C18 column.[3][4][5]
-
Mobile Phase: A mixture of acetonitrile and phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Robustness Evaluation (Youden's Test): Seven analytical parameters were intentionally varied to assess the method's robustness. These included variations in mobile phase composition, pH, column supplier, and other instrumental parameters.[5]
Visualizing the Robustness Testing Workflow
The following diagram illustrates a typical workflow for the robustness testing of a Captopril impurity HPLC method.
Conclusion
The selection of an appropriate analytical method for captopril impurity analysis requires careful consideration of its robustness. While conventional HPLC methods can be optimized to be robust, modern approaches like UHPLC and "green" HPLC offer significant advantages in terms of speed, efficiency, and environmental impact, without compromising on robustness. The UHPLC method, evaluated using a comprehensive Youden's test, demonstrated high reliability with minimal variation in the assay of the active pharmaceutical ingredient under varied conditions.[3][4][5] The "green" HPLC method also proved to be robust with respect to small changes in key parameters.[2] The stability-indicating RP-HPLC method developed using Quality by Design principles provides a deep understanding of the factors influencing method performance, allowing for the definition of a robust operating space.[1]
Ultimately, the choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and environmental considerations. The data and protocols presented in this guide serve as a valuable resource for making an informed decision.
References
A Comparative Guide to the Accuracy and Precision of Captopril Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise analysis of impurities in Captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, is paramount for ensuring its safety, efficacy, and stability. This guide provides a comprehensive comparison of various analytical methodologies used for Captopril impurity profiling, with a focus on their accuracy and precision. The information presented herein is supported by experimental data from published studies to aid researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely employed techniques for the analysis of Captopril and its impurities, offering a balance of high resolution, sensitivity, and robustness.[1][2] However, alternative methods such as Capillary Electrophoresis (CE) and Ultraviolet-Visible (UV) Spectrophotometry also present viable options with distinct advantages. Gas Chromatography (GC) is typically utilized for the analysis of volatile impurities like residual solvents.[2]
The following table summarizes the performance characteristics of these analytical methods in the context of Captopril impurity analysis.
| Analytical Method | Analyte(s) | Accuracy (% Recovery) | Precision (% RSD) | Key Advantages |
| HPLC-UV | Captopril & Impurities A, B, C, D, E | 98% - 102% | < 2.0% | Well-established, robust, highly specific.[3] |
| UHPLC | Captopril & Captopril Disulfide | > 98.0% | < 2.0% | Faster analysis times, reduced solvent consumption.[4] |
| Capillary Electrophoresis (CE)-LIF | Captopril | Not explicitly stated, but method was successfully used for quantification | Intraday: < 0.86%, Interday: < 1.16% | High efficiency, minimal sample volume.[5] |
| UV-Vis Spectrophotometry | Captopril | 100.55 ± 0.54 (for Captopril) | Not explicitly stated, but showed no significant difference in precision compared to a reference method | Simple, cost-effective.[6] |
| Gas Chromatography (GC)-EC | Captopril & Disulfide Metabolites | "Excellent" | "Excellent" | Suitable for volatile impurities.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating HPLC-UV method for the analysis of Captopril and its official impurities (A, B, C, D, and E) has been developed and validated.[3][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A gradient elution using a mixture of 15 mM phosphoric acid and acetonitrile.[5][8]
-
Sample Preparation: Captopril and impurity standards are dissolved in a suitable solvent, typically methanol, to prepare stock solutions.[8]
Ultra-High-Performance Liquid Chromatography (UHPLC)
A greener and more efficient UHPLC method has been developed for the quantification of Captopril and its primary degradation product, Captopril disulfide.[1][4]
-
Instrumentation: A Waters Acquity UHPLC system.[4]
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[4]
-
Mobile Phase: An isocratic mobile phase consisting of Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v).[4]
-
Flow Rate: 0.1 mL/min.[4]
-
Detection: UV detection at 220 nm.[4]
-
Sample Preparation: Standard solutions are prepared by dissolving Captopril reference standard in the mobile phase.[1]
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
A CE-LIF method has been developed for the determination of Captopril in pharmaceutical preparations and human urine.[5]
-
Instrumentation: A capillary electrophoresis system with a laser-induced fluorescence detector.
-
Derivatization: Captopril is derivatized with 5-iodoacetamidofluorescein.[5]
-
Electrolyte: 20 mM phosphate (B84403) buffer at pH 12.0.[5]
-
Separation: Optimization of applied voltage and injection time is performed.[5]
UV-Visible Spectrophotometry
A simple spectrophotometric method for the determination of Captopril in pharmaceutical preparations has been developed.[6]
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Method: The method is based on the coupling of Captopril with 2,6-dichloroquinone-4-chlorimide (DCQ) in dimethylsulfoxide.[6]
-
Measurement: The resulting yellow product is measured at 443 nm.[6]
-
Linearity: The method demonstrates linearity over a concentration range of 10-50 μg/mL.[6]
Experimental Workflow for Captopril Impurity Analysis (HPLC)
The following diagram illustrates a typical workflow for the analysis of Captopril impurities using HPLC.
Signaling Pathways and Logical Relationships
The degradation of Captopril, particularly the formation of its main impurity, Captopril disulfide (Impurity A), is a critical consideration in its analysis. This oxidative degradation pathway is a key focus of stability-indicating methods.
References
- 1. phmethods.net [phmethods.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Development and validation of a capillary electrophoresis method with laser-induced fluorescence detection for the determination of captopril in human urine and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of captopril in blood and captopril and its disulfide metabolites in plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
A Comparative Guide: HPLC vs. UHPLC for Captopril Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the impurity profiling of Captopril, supported by experimental data from published studies.
Executive Summary
The transition from conventional HPLC to UHPLC offers significant advantages for the analysis of Captopril and its impurities. UHPLC technology, utilizing sub-2 µm particle columns, demonstrates superior performance in terms of speed, resolution, and sensitivity, while also promoting greener analytical practices through reduced solvent consumption. This guide will delve into the experimental protocols of both methods and present a comparative analysis of their key performance indicators.
Experimental Protocols
A detailed examination of the methodologies employed in both HPLC and UHPLC for Captopril impurity analysis reveals the fundamental differences in their operational parameters.
HPLC Method for Captopril Impurity Profiling
An established stability-indicating HPLC-UV method allows for the separation of Captopril and its known impurities (A, B, C, D, and E).[1]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Luna C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 15 mM Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 90% A, 10% B1-20 min: 90%→50% A, 10%→50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 210 nm |
| Analysis Time | Less than 20 minutes |
UHPLC Method for Captopril and Captopril Disulfide
A rapid UHPLC method has been developed for the quantification of Captopril and its primary oxidative impurity, Captopril disulfide.[2][3][4][5]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase | Methanol, Milli-Q water, and Trifluoroacetic acid (55:45:0.05 v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.1 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 0.8 µL |
Performance Comparison: HPLC vs. UHPLC
The quantitative data presented below highlights the significant performance gains achieved by transitioning from HPLC to UHPLC for Captopril analysis.
| Performance Metric | HPLC Method (USP) | UHPLC Method | Advantage of UHPLC |
| Run Time (minutes) | 20[2] | 5[2] | 75% reduction in analysis time[2] |
| Retention Time - Captopril (min) | 5.461[2][3] | 1.744[2][3] | Faster elution |
| Retention Time - Captopril Disulfide (min) | 10.809[2][3] | 2.657[2][3] | Faster elution |
| Mobile Phase Consumption per Batch (mL) | 340[2][3] | 8.5[2][3] | 97.5% reduction in solvent usage[3] |
Discussion
The comparative data unequivocally demonstrates the superiority of UHPLC for the rapid analysis of Captopril and its primary impurity. The substantial reduction in run time from 20 minutes to 5 minutes translates to a significant increase in sample throughput.[2] Furthermore, the drastic decrease in mobile phase consumption not only lowers operational costs but also aligns with the principles of green chemistry, a growing priority in the pharmaceutical industry.[2][3]
While the presented UHPLC method is isocratic and focuses on the quantification of Captopril and Captopril disulfide, the inherent advantages of UHPLC technology, such as higher efficiency and resolution, make it ideally suited for the comprehensive impurity profiling of Captopril.[6][7][8] A gradient UHPLC method would be expected to provide even better separation of all known impurities in a significantly shorter timeframe than the conventional HPLC method. The use of sub-2 µm particles in UHPLC columns leads to sharper and narrower peaks, which in turn enhances sensitivity and allows for the detection of trace-level impurities.[8]
Visualizing the Workflow and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing HPLC and UHPLC.
References
- 1. scispace.com [scispace.com]
- 2. pubtexto.com [pubtexto.com]
- 3. arxiv.org [arxiv.org]
- 4. [2107.09724] Quantification of Captopril using Ultra High Performance Liquid Chromatography [arxiv.org]
- 5. phmethods.net [phmethods.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
A Comparative Analysis of Captopril EP Impurity C and Other Captopril Degradants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Captopril EP Impurity C with other notable degradation products of Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Understanding the impurity profile of a drug substance is critical for ensuring its quality, safety, and efficacy. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.
Introduction to Captopril and Its Degradation
Captopril's structure contains a thiol (-SH) group and an amide bond, making it susceptible to degradation through oxidation and hydrolysis. The primary degradation product is Captopril Disulfide (also known as Captopril EP Impurity A), formed by the oxidation of the thiol group. Other impurities, including this compound (3-Mercaptoisobutyric acid), can also be formed under various stress conditions. This guide focuses on comparing the formation and analytical profiles of these degradants.
Quantitative Comparison of Captopril Degradants
Forced degradation studies are essential to identify potential degradants and evaluate the stability of a drug substance. The following tables summarize the quantitative results from such studies, showcasing the percentage of Captopril degradation and the formation of its key impurities under various stress conditions.
Table 1: Summary of Captopril Degradation under Forced Conditions
| Stress Condition | Duration | Captopril Degraded (%) | Major Impurity Formed | Reference |
| Oxidative (3% H₂O₂) | 1 hour | >88% | Captopril Disulfide (Impurity A) | [1] |
| UV Light | - | Significant | Numerous unknown impurities | [1] |
| Acidic (1 M HCl) | - | ~30.6% | Degradation products A and CD | [2] |
| Alkaline (0.1 M NaOH) | - | Significant | Degradation products B and CD | [2] |
| Neutral Hydrolysis | - | - | Degradation product CD | [2] |
| Thermal (Dry Heat, 100°C) | - | ~3% | Minimal degradation | [2] |
Table 2: Analytical Characteristics of Captopril and Its Impurities
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Captopril | (2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid | 62571-86-2 | C₉H₁₅NO₃S | 217.29 |
| Captopril EP Impurity A | Captopril Disulfide | 64806-05-9 | C₁₈H₂₈N₂O₆S₂ | 432.55 |
| This compound | 3-Mercaptoisobutyric acid | 26473-47-2 | C₄H₈O₂S | 120.17 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible stability and impurity analysis of Captopril.
Forced Degradation Studies Protocol
This protocol is a composite of methodologies described in the literature for inducing the degradation of Captopril under various stress conditions.[1][2]
-
Acid Hydrolysis: 10 mg of Captopril is dissolved in 10 ml of 1 M HCl and refluxed for a specified period.
-
Base Hydrolysis: 10 mg of Captopril is dissolved in 10 ml of 0.1 M NaOH and refluxed for a specified period.
-
Oxidative Degradation: 10 mg of Captopril is dissolved in 10 ml of 3% v/v H₂O₂ and kept in the dark at room temperature for 1 hour.
-
Thermal Degradation: Captopril solid is exposed to dry heat at 100°C for a specified period.
-
Photolytic Degradation: A solution of Captopril is exposed to UV light.
Following exposure to the stress conditions, aliquots of the samples are withdrawn, diluted with the mobile phase, and analyzed by HPLC.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed to separate Captopril from its known impurities, including Impurity A, B, C, D, and E.[1][3]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Luna C18, 250 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 50°C.
-
Mobile Phase: A gradient mixture of 15 mM phosphoric acid (A) and acetonitrile (B52724) (B).
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-20 min: Linear gradient from 95% A to 50% A
-
-
-
Flow Rate: 1.2 ml/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µl.
Visualization of Captopril Degradation Pathway
The following diagram, generated using the DOT language, illustrates the primary degradation pathway of Captopril and the formation of its key impurities.
Caption: Captopril degradation pathways.
Conclusion
The stability of Captopril is significantly influenced by oxidative conditions, leading primarily to the formation of Captopril Disulfide (Impurity A). While this compound is a known impurity, its formation appears to be less prevalent under the tested forced degradation conditions compared to the disulfide dimer. The provided experimental protocols offer a robust framework for the analysis of Captopril and its degradants, ensuring the quality and safety of pharmaceutical formulations. The visual representation of the degradation pathway aids in understanding the chemical transformations Captopril may undergo. This comprehensive guide serves as a valuable resource for professionals involved in the research, development, and quality control of Captopril.
References
Inter-laboratory comparison of Captopril impurity methods
An Inter-laboratory Guide to Captopril (B1668294) Impurity Analysis Methods
This guide provides a comparative overview of various analytical methods for the identification and quantification of impurities in Captopril. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical methodologies.
Introduction to Captopril and Impurity Profiling
Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and congestive heart failure.[1] The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety, making rigorous analytical control essential.[2] Pharmaceutical impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies require that impurities above a certain threshold be identified, quantified, and monitored.
The most common degradation product of Captopril is Captopril Disulfide (Impurity A), which is formed through oxidation.[2][3] Forced degradation studies under various stress conditions (e.g., oxidative, thermal, photolytic) are often employed to develop stability-indicating methods capable of separating the main compound from all potential degradation products.[2][3]
Common Captopril Impurities
Several impurities in Captopril have been identified and are monitored as part of quality control. The European Pharmacopoeia lists official impurities A, B, C, D, and E.[2]
| Impurity Name | Chemical Name | CAS Number |
| Impurity A | Captopril Disulfide | 64806-05-9 |
| Impurity F | (2S)-1-((2S)-2-Methyl-3-sulfamoylpropanoyl)pyrrolidine-2-carboxylic acid | 63250-36-2 |
| Impurity G | 3-Mercapto-2-methylpropanoic acid | 33325-40-5 |
This table presents a selection of known Captopril impurities. A comprehensive list can be obtained from pharmacopeial standards and suppliers of pharmaceutical reference standards.[4]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for Captopril impurity analysis. However, advancements have led to the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) and mass spectrometric methods for improved performance.
Method Performance Comparison
The following table summarizes the performance characteristics of different published analytical methods for Captopril and its main impurity, Captopril Disulfide.
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time | Reference |
| HPLC-UV | Captopril & Impurities A, B, C, D, E | Not Specified | Not Specified | Not Specified | < 20 min | [3] |
| UHPLC | Captopril & Captopril Disulfide | Not Specified | Not Specified | Not Specified | ~3 min | [5] |
| UPLC-MS/MS | Captopril & Captopril Disulfide | 1-500 ng/mL | 0.25 ng/mL (CPL), 0.3 ng/mL (CDS) | 0.75 ng/mL (CPL), 0.9 ng/mL (CDS) | Not Specified | [6] |
| RPLC-ESI-MS/MS | Captopril (in plasma) | 2.5-750 ng/mL | Not Specified | 2.5 ng/mL | Not Specified | [7] |
| HPLC (USP adopted) | Captopril & Captopril Disulfide | 0.75-20 µg/mL | Not Specified | Not Specified | > 12 min | [8] |
Note: CPL = Captopril, CDS = Captopril Disulfide. Performance characteristics can vary between laboratories and instrument setups.
Method Efficiency and "Greenness"
Modern methods like UHPLC offer significant advantages in terms of efficiency and environmental impact. One study highlighted that a validated UHPLC method reduced the mobile phase consumption by 75% compared to the standard USP HPLC method, making it a "greener" alternative.[5] The run time was also drastically reduced, with Captopril and Captopril Disulfide eluting at 1.744 and 2.657 minutes, respectively, compared to 5.461 and 10.809 minutes in the conventional HPLC method.[5]
Experimental Protocols
Below are detailed methodologies for representative analytical methods discussed in this guide.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the separation of Captopril and its official impurities (A, B, C, D, E).[2]
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : Luna C18, 250 x 4.6 mm, 5 µm particle size.
-
Column Temperature : 50°C.
-
Mobile Phase :
-
A: 15 mM Phosphoric Acid in water.
-
B: Acetonitrile (ACN).
-
-
Gradient Elution :
-
0-1 min: 90% A, 10% B
-
1-20 min: Gradient from 90% A to 50% A.
-
-
Flow Rate : 1.2 mL/min.
-
Detection Wavelength : 210 nm.
-
Sample Preparation : Dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.
Protocol 2: High-Sensitivity UPLC-MS/MS Method
This method is suitable for the trace-level quantification of Captopril and its disulfide impurity.[6]
-
Instrumentation : Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (MS/MS).
-
Mobile Phase : Isocratic elution with a mixture of methanol and 0.1% formic acid (90:10, v/v).
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), specific mode (positive/negative) to be optimized.
-
Detection : Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analytes.
-
-
Sample Preparation :
-
Prepare stock solutions of Captopril and its impurities in the mobile phase.
-
Further dilute to create calibration standards and quality control samples.
-
For pharmaceutical formulations, extract the active ingredient using a suitable solvent and dilute to fall within the calibration range.
-
Workflow and Process Diagrams
The following diagrams illustrate the typical workflows for Captopril impurity analysis.
Caption: General workflow for Captopril impurity analysis.
Caption: Logic for developing a stability-indicating method.
References
- 1. redalyc.org [redalyc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubtexto.com [pubtexto.com]
- 6. Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of free captopril in human plasma as monobromobimane derivative, using RPLC/(+)ESI/MS/MS: validation aspects and bioequivalence evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Validation of analytical method for captopril extemporaneous preparations by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Stability-Indicating Assays for Captopril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating assay methods for the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The focus is on the specificity of these assays, supported by data from forced degradation studies. Detailed experimental protocols and a comparative analysis of different chromatographic methods are presented to aid in the selection of the most appropriate analytical technique for stability testing.
Captopril is susceptible to oxidation, leading to the formation of its major degradation product, Captopril disulfide.[1] Therefore, a stability-indicating assay must be able to separate the intact drug from its degradation products and any potential excipients in the formulation.[2] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose.[1][3]
Comparative Analysis of Chromatographic Methods
Several HPLC and UHPLC methods have been developed and validated for the stability testing of Captopril. The primary goal of these methods is to achieve adequate resolution between Captopril and its main degradant, Captopril disulfide, in a reasonable run time. The following tables summarize the key performance parameters of different methods, providing a basis for comparison.
Table 1: Comparison of HPLC and UHPLC Method Parameters for Captopril Analysis
| Parameter | HPLC Method (USP) | Developed UHPLC Method |
| Column | C18 | Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | - | Methanol: Milli-Q water: Trifluoroacetic acid (55:45:0.05 v/v/v) |
| Flow Rate | - | 0.1 mL/min |
| Detection Wavelength | - | 220 nm |
| Run Time | 20 minutes | 5 minutes |
| Mobile Phase Usage (per batch) | 340 mL | 8.5 mL |
| Retention Time (Captopril) | 5.461 minutes | 1.744 minutes |
| Retention Time (Captopril Disulfide) | 10.809 minutes | 2.657 minutes |
| Batches per 8 hours | 4 | 31 |
Data sourced from multiple studies for comparative purposes.[1][4]
Table 2: Forced Degradation Studies Summary for a Stability-Indicating HPLC Method
| Stress Condition | Reagent and Conditions | Observation |
| Acid Degradation | 2 M HCl, heated at 70°C for 1 hr | Reduction in the response of the main drug |
| Alkali Degradation | 2 M NaOH, heated at 70°C for 1 hr | Reduction in the response of the main drug |
| Peroxide Degradation | 30% Hydrogen Peroxide, heated at 70°C for 1 hr | Reduction in the response of the main drug |
| Thermal Degradation | Heated at 70°C for 1 hr | No significant degradation |
| Sunlight Degradation | Exposed to sunlight for 2 hr | No significant degradation |
This table summarizes typical results from forced degradation studies as described in the literature.[5]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for a stability-indicating HPLC method and the associated forced degradation studies.
Protocol 1: Stability-Indicating HPLC Method
This protocol is based on a developed method that demonstrates good separation and peak shape.[5][6]
-
Chromatographic System:
-
Column: Luna C8, 5µm packing, 4.6 mm x 250 mm
-
Detector: UV at 220 nm
-
Injection Volume: 20 µl
-
Mobile Phase: A mixture of water, acetonitrile, tetrahydrofuran, and methane (B114726) sulfonic acid in the ratio of 80:10:10:0.1.
-
Flow Rate: 1.0 ml/min
-
Elution: Isocratic
-
Temperature: Ambient
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Captopril reference standard in the mobile phase.
-
Dilute to a final concentration of 50 µg/ml.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to the average tablet weight to a suitable volumetric flask.
-
Add the mobile phase, sonicate to dissolve the Captopril, and then dilute to volume with the mobile phase.
-
Centrifuge the solution at approximately 2000 RPM for 10 minutes.
-
Use the clear supernatant for injection.[5]
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the assay.[2][7] The following are typical stress conditions applied to Captopril.[5][8]
-
Acid Degradation: Expose the drug substance to 2 M HCl and heat at 70°C for 1 hour.[5]
-
Alkali Degradation: Expose the drug substance to 2 M NaOH and heat at 70°C for 1 hour.[5]
-
Oxidative Degradation: Expose the drug substance to 30% hydrogen peroxide and heat at 70°C for 1 hour.[5]
-
Thermal Degradation: Expose the solid drug substance to heat at 70°C for 1 hour.[5]
-
Photolytic Degradation: Expose the drug substance to sunlight for 2 hours.[5]
After exposure to the stress conditions, the samples are neutralized (if necessary), diluted with the mobile phase, and analyzed by the stability-indicating HPLC method.
Method Validation
A stability-indicating method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7] Forced degradation studies are the primary way to demonstrate specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For one reported HPLC method, linearity was established in the range of 25 – 75 µg/ml.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Alternative Analytical Techniques
While HPLC and UHPLC are the most prevalent, other techniques have been reported for the analysis of Captopril, including:
-
Spectrophotometry[9]
-
Gas Chromatography[9]
-
Capillary Zone Electrophoresis[3]
-
Titrimetry (as per the USP)[5]
However, these methods may lack the specificity required for stability-indicating assays, particularly in the presence of degradation products.
Logical Workflow for Specificity Determination
The following diagram illustrates the logical workflow for establishing the specificity of a stability-indicating assay for Captopril.
Caption: Workflow for Specificity Determination of a Stability-Indicating Assay.
References
- 1. phmethods.net [phmethods.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. arxiv.org [arxiv.org]
- 5. tsijournals.com [tsijournals.com]
- 6. tsijournals.com [tsijournals.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Bioequivalence studies and impurity profiling of Captopril formulations
A Comprehensive Guide to Bioequivalence and Impurity Profiling of Captopril Formulations
This guide provides a detailed comparison of bioequivalence and impurity profiles of different Captopril formulations. It is intended for researchers, scientists, and drug development professionals, offering objective data and supporting experimental evidence to aid in the evaluation of Captopril products.
Bioequivalence Studies: A Comparative Analysis
Bioequivalence studies are crucial for ensuring that generic drug formulations perform equivalently to the innovator product. These studies typically involve a randomized, crossover design in healthy volunteers to compare the pharmacokinetic profiles of the test (generic) and reference (innovator) drugs. The key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
For two Captopril formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products must fall within the range of 80% to 125%.[1][2]
Comparative Pharmacokinetic Data of Captopril Formulations
The following table summarizes the pharmacokinetic parameters from various bioequivalence studies comparing different Captopril formulations.
| Study Reference | Formulation (Dose) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | AUC0-∞ (ng·hr/mL) | Bioequivalence Conclusion |
| Nugroho et al.[3] | Generic vs. Reference (50 mg) | 545.26 ± 22.90 vs. 548.91 ± 25.07 | 1.13 ± 0.08 vs. 1.08 ± 0.08 | 1820.51 ± 75.31 vs. 1822.09 ± 99.29 | 1967.83 ± 95.65 vs. 1996.94 ± 124.52 | Bioequivalent (p>0.05) |
| Chik et al.[1][2] | Test vs. Reference (25 mg) | 235.21 vs. 228.28 | 0.82 vs. 0.72 | 329.25 vs. 315.87 | 337.43 vs. 323.90 | Bioequivalent (90% CI within 80-125%) |
Impurity Profiling of Captopril Formulations
Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of a drug product.[4] For Captopril, a key impurity is Captopril disulfide (Impurity A), which is the major degradation product.[5] Other potential impurities can arise from the manufacturing process or degradation under various stress conditions.[4][6]
Common Impurities in Captopril
| Impurity Name | CAS Number | Molecular Formula | Origin |
| Captopril Disulfide (Impurity A) | 64806-05-9 | C18H28N2O6S2 | Degradation[5][7] |
| Captopril EP Impurity B | 80629-35-2 | - | Synthesis |
| Captopril EP Impurity C | 26473-47-2 | C4H8O2S | Synthesis[7][8] |
| Captopril EP Impurity D | 56970-78-6 | C4H7BrO2 | Synthesis[7][8] |
| Captopril EP Impurity E | 23500-15-4 | C9H15NO3 | Synthesis[7][8] |
| Captopril Impurity F | 63250-36-2 | C9H15NO3S | Synthesis[7][] |
| Captopril Impurity G | 33325-40-5 | C6H10O3S | Synthesis[8][] |
| Captopril Impurity J | 801293-45-8 | C11H19NO5S | Synthesis[7][8] |
| Captopril Impurity K | 76497-39-7 | - | Synthesis[] |
| Captopril Impurity N | 65134-74-9 | C8H14O4S2 | Synthesis[8][] |
Forced degradation studies under conditions such as oxidation, acid/base hydrolysis, heat, and light exposure are performed to identify potential degradation products.[10][11] Oxidative conditions, in particular, lead to a significant increase in Captopril disulfide.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for bioequivalence studies and impurity profiling of Captopril.
Bioequivalence Study Protocol
A typical bioequivalence study for Captopril formulations follows a single-dose, randomized, two-period, two-sequence crossover design.
-
Volunteer Selection : Healthy human volunteers are screened and selected based on inclusion and exclusion criteria.
-
Study Design : The study is conducted in two phases with a washout period in between. Volunteers are randomly assigned to receive either the test or reference Captopril formulation in the first phase and the alternate formulation in the second phase.[1]
-
Drug Administration : A single oral dose of the Captopril tablet is administered with a specified volume of water after an overnight fast.
-
Blood Sampling : Blood samples are collected at predetermined time intervals before and after drug administration.
-
Plasma Separation and Storage : Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method : Plasma concentrations of Captopril are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
Pharmacokinetic Analysis : Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental methods.
-
Statistical Analysis : Statistical analysis, usually an analysis of variance (ANOVA) on the log-transformed data, is performed to determine if the 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the bioequivalence limits.[12]
Impurity Profiling Protocol
Impurity profiling of Captopril is typically performed using HPLC with UV detection.
-
Sample Preparation :
-
Standard Solution : A standard solution of Captopril and known impurities is prepared in a suitable diluent.
-
Test Solution : Captopril tablets are crushed, and a powder equivalent to a specific amount of Captopril is accurately weighed and dissolved in the diluent. The solution is then filtered.[5]
-
-
Chromatographic System : An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is commonly used.[5][10]
-
Mobile Phase : A mixture of an acidic aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[5][10][11] The composition can be isocratic or a gradient.
-
Flow Rate : A typical flow rate is around 1.0-1.2 mL/min.[10]
-
Detection Wavelength : Detection is usually performed at a wavelength of around 210-220 nm.[5][10]
-
-
Forced Degradation Studies : To identify potential degradation products, Captopril is subjected to stress conditions such as:
-
Analysis : The stressed samples are then analyzed by HPLC to identify and quantify the degradation products. The peaks in the chromatogram of the test sample are compared with those of the standard solution and the forced degradation samples to identify and quantify the impurities.
Visualizations
The following diagrams illustrate the workflows for bioequivalence studies and impurity profiling of Captopril formulations.
Caption: Workflow for a typical Captopril bioequivalence study.
Caption: Workflow for Captopril impurity profiling using HPLC.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. phmethods.net [phmethods.net]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Captopril-impurity-standards [simsonpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Comparing Generic and Innovator Drugs: A Review of 12 Years of Bioequivalence Data from the United States Food and Drug Administration [natap.org]
Safety Operating Guide
Proper Disposal of Captopril EP Impurity C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Captopril EP Impurity C, a common reference standard in pharmaceutical research. Adherence to these procedures will help ensure a safe laboratory environment and minimize environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the compound. While a specific SDS for this impurity may not always be readily available, the SDS for Captopril provides relevant safety information due to structural similarities.
Key Hazards:
-
May cause an allergic skin reaction.
-
Suspected of damaging fertility or the unborn child.
-
The related compound, 3-Mercaptopropionic acid, is toxic if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for managing this compound waste from the point of generation to its final disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused neat compound, solutions, contaminated vials, pipette tips, and gloves, must be treated as hazardous waste.
-
This waste stream must be segregated from other laboratory waste, such as regular trash or biohazardous waste.
2. In-Lab Waste Neutralization (for aqueous solutions):
For dilute aqueous solutions containing this compound, a chemical neutralization step can be performed to mitigate the reactivity of the thiol group. This procedure should be carried out in a fume hood.
-
Prepare a bleach solution: In a designated container, prepare a 1:1 mixture of household bleach (sodium hypochlorite (B82951) solution) and water.
-
Neutralization: Slowly add the aqueous this compound waste to the bleach solution with stirring. The bleach will oxidize the thiol group.
-
Reaction Time: Allow the mixture to react for at least 2 hours to ensure complete neutralization.
-
Final Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected as hazardous waste. Do not pour it down the drain.
3. Waste Collection and Containerization:
-
Solid Waste: Collect solid waste, such as contaminated gloves, weighing paper, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste, including neutralized solutions and organic solvent solutions containing the impurity, in a separate, compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) (HDPE) or glass bottle).
-
Ensure containers are in good condition and have a secure, screw-top lid. Do not overfill containers; leave at least 10% headspace to allow for expansion.
4. Labeling:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "3-Mercaptoisobutyric acid".
-
The concentration or an estimate of the amount of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator or responsible person.
-
The laboratory room number.
-
5. Temporary Storage (Satellite Accumulation Area):
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Ensure that the waste is stored segregated from incompatible materials.
6. Waste Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days, but check your institution's specific guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete any required waste pickup forms, providing accurate information about the contents of the container.
Quantitative Data for Waste Management
| Parameter | Guideline |
| Hazardous Waste Code | While not explicitly defined for this compound, it may fall under "D001" for ignitability (B1175610) if dissolved in a flammable solvent, or "D002" for corrosivity (B1173158) if in a highly acidic or basic solution. Consult your EHS department for specific guidance. |
| Recommended Container Size | 1-4 L for liquids; 5-gallon pail for solids. |
| Satellite Accumulation Time Limit | Maximum 90 days (or as specified by institutional and local regulations). |
| Maximum Volume in SAA | 55 gallons of a single waste stream. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling Captopril EP Impurity C
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal safety and maintaining a controlled environment are paramount. This guide provides essential, immediate safety and logistical information for handling Captopril EP Impurity C, a substance related to the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE. This selection is based on guidelines for handling potent pharmaceutical compounds.
| Body Part | Personal Protective Equipment | Specifications and Usage Notes |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that meet ASTM D6978 standards. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff. Change the outer glove regularly or immediately if contaminated.[1][2] |
| Body | Disposable Gown | A disposable, low-permeability gown made of a material such as polyethylene-coated polypropylene (B1209903) is required. The gown should have a solid front, long sleeves, and tight-fitting cuffs.[1][2] |
| Eyes | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes or dust.[1][3] |
| Face | Face Shield | A face shield should be worn in conjunction with safety goggles to provide full facial protection, especially when there is a risk of splashes.[3] |
| Respiratory | N95 Respirator or Higher | For handling powders or when aerosol generation is possible, a properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[3] |
| Feet | Shoe Covers | Disposable shoe covers should be worn over footwear.[3] |
Operational and Disposal Plans
A systematic workflow is critical for the safe handling and disposal of this compound. The following step-by-step operational and disposal plan provides a clear framework for laboratory personnel.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area with restricted access.[2]
-
Ventilation: Work should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize airborne exposure.[4]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
2. Handling Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer: When weighing or transferring the compound, do so carefully to avoid generating dust. Use techniques such as gentle scooping and tapping to minimize aerosolization.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For minor spills, use appropriate absorbent materials and decontamination solutions. For major spills, evacuate the area and follow established emergency procedures.[5]
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
4. Decontamination:
-
Surfaces: All surfaces and equipment that come into contact with the compound must be thoroughly decontaminated.
-
Personal Decontamination: After handling, remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Wash hands thoroughly with soap and water after removing all PPE.[2]
5. Disposal Plan:
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be disposed of as hazardous waste.[4]
-
Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[4][5]
-
Disposal Method: The final disposal of the hazardous waste must be conducted through a licensed waste disposal contractor, typically involving incineration.[4][5] Adhere to all federal, state, and local regulations for chemical waste disposal.[4]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
